molecular formula C18H16O7 B15369083 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone CAS No. 57800-11-0

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

Cat. No.: B15369083
CAS No.: 57800-11-0
M. Wt: 344.3 g/mol
InChI Key: CFAKQDITHIYGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS Number: 57800-11-0) is a polymethoxyflavone derivative of the isoflavonoid class, characterized by the C6-C3-C6 structural backbone common to these polyphenolic secondary metabolites . This compound has been isolated from microbial sources, specifically from the culture filtrates of Streptomyces species, during screening for biologically active natural products . Its primary and most noted research value is its specific activity as an inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of catecholamine neurotransmitters, such as dopamine and norepinephrine, and COMT inhibitors are a significant area of investigation in neuropharmacology. The molecular formula of this compound is C18H16O7, and it has a molecular weight of 344.32 g/mol . Researchers can utilize this compound as a specific biochemical tool to study catecholamine metabolism and degradation pathways in experimental models. As a naturally derived isoflavonoid, it also falls within the scope of research exploring the biological activities of microbial metabolites and their potential as leads for new pharmacological agents. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

57800-11-0

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-13-5-4-9(6-12(13)19)11-8-25-17-10(15(11)20)7-14(23-2)18(24-3)16(17)21/h4-8,19,21H,1-3H3

InChI Key

CFAKQDITHIYGEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)OC)O)O

Origin of Product

United States

Foundational & Exploratory

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone: A Selective COMT Inhibitor of Microbial Origin

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone , a highly specific microbial metabolite with potent enzyme inhibitory properties.

Technical Whitepaper & Experimental Guide

Executive Summary

This compound (CAS: 57800-11-0) is a rare isoflavonoid originally isolated from Streptomyces species.[1][2][3][4] Unlike typical plant-derived isoflavones (e.g., genistein, daidzein) which often exhibit broad-spectrum estrogenic or tyrosine kinase inhibitory activity, this compound is characterized by its high specificity as a Catechol-O-methyltransferase (COMT) inhibitor .

Its unique pharmacological profile—specifically its lack of inhibition toward DOPA decarboxylase and absence of hypotensive side effects—distinguishes it from related congeners. This guide details its chemical properties, mechanism of action, therapeutic implications in neurology (specifically Parkinson's disease research), and validated experimental protocols for its study.

Chemical Identity & Properties

This compound belongs to the class of poly-oxygenated isoflavones. Its structural specificity lies in the hydroxylation at the 8-position of the A-ring and the 3'-position of the B-ring, combined with methoxylation at the 4', 6, and 7 positions.

PropertyDetail
IUPAC Name 3-(3-hydroxy-4-methoxyphenyl)-8-hydroxy-6,7-dimethoxy-4H-chromen-4-one
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
Source Streptomyces sp.[1][2][3][4][5][6][7][8] (Culture Filtrate)
Appearance Pale yellow needles (crystallized from methanol/acetone)
Solubility Soluble in DMSO, Methanol, Acetone; Poorly soluble in water
Key Activity Selective COMT Inhibition (IC₅₀: 0.2 µg/mL / ~0.58 µM)

Biological Mechanism of Action[5][9][10]

Selective COMT Inhibition

The primary biological activity of this compound is the inhibition of Catechol-O-methyltransferase (COMT).[5] COMT is a critical enzyme in the degradation of catecholamines (dopamine, epinephrine, norepinephrine).

  • Mechanism: The compound likely acts as a competitive substrate or tight-binding inhibitor, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of the catechol substrate.

  • Selectivity Profile:

    • COMT: Potent Inhibition (IC₅₀ ~ 0.58 µM).

    • DOPA Decarboxylase: No significant inhibition.

    • Hypotensive Effect: None observed (in contrast to related isoflavones like 3',5,7-trihydroxy-4',6-dimethoxyisoflavone).[2][5][6]

Pathway Visualization: Catecholamine Metabolism

The diagram below illustrates the specific intervention point of the compound within the dopamine degradation pathway.

COMT_Pathway L_Dopa L-DOPA Dopamine Dopamine L_Dopa->Dopamine Decarboxylation DDC DOPA Decarboxylase L_Dopa->DDC DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) Dopamine->DOPAC MAO MT3 3-Methoxytyramine (Inactive) Dopamine->MT3 Methylation HVA Homovanillic Acid (Excreted) DOPAC->HVA COMT MT3->HVA MAO MAO Monoamine Oxidase (MAO) COMT COMT COMT->MT3 Inhibitor 3',8-Dihydroxy-4',6,7- trimethoxyisoflavone Inhibitor->COMT Inhibits

Figure 1: Mechanism of Action.[9] The compound selectively inhibits COMT, preventing the conversion of Dopamine to inactive 3-Methoxytyramine, thereby preserving dopamine levels.

Therapeutic Implications

Parkinson's Disease (PD)

In PD therapy, Levodopa is the gold standard. However, peripheral COMT metabolizes Levodopa before it crosses the blood-brain barrier.

  • Role: By inhibiting COMT, this isoflavone extends the plasma half-life of Levodopa, allowing more to reach the brain.

  • Advantage: Unlike non-selective inhibitors that may affect blood pressure or other catecholamine pathways (e.g., DOPA decarboxylase), the high specificity of this compound suggests a potentially cleaner side-effect profile.

Neurological Research

The compound serves as a valuable chemical probe for dissecting the roles of COMT in prefrontal cortex function, affecting working memory and emotional processing, without the confounding effects of hypotension.

Experimental Protocols

Protocol: Isolation from Streptomyces Culture

Objective: To isolate high-purity this compound from fermentation broth.

Reagents:

  • Streptomyces sp.[2][3][4][5][6][7][8] culture broth (e.g., strain producing anti-COMT factors).[5]

  • Ethyl Acetate (EtOAc).

  • Silica Gel (60 mesh).

  • Solvents: Benzene, Acetone, Methanol.

Workflow:

  • Filtration: Filter the fermentation broth (e.g., 10 L) to remove mycelium. Adjust filtrate to pH 2.0 with HCl.

  • Extraction: Extract the filtrate with an equal volume of Ethyl Acetate (x2).

  • Concentration: Evaporate the EtOAc layer in vacuo to yield a crude oily residue.

  • Silica Gel Chromatography:

    • Load residue onto a Silica Gel column.

    • Elution Gradient: Benzene → Benzene:Acetone (gradient 10:1 to 1:1).

    • Collect fractions. The target isoflavone typically elutes in mid-polarity fractions.

  • Crystallization: Re-dissolve active fractions in hot Methanol or Acetone. Allow to cool slowly to 4°C.

  • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (m/z 344).

Protocol: In Vitro COMT Inhibition Assay

Objective: To determine the IC₅₀ of the compound against COMT.

Reagents:

  • Enzyme Source: Rat liver homogenate (supernatant after 20,000g centrifugation) or recombinant human COMT.

  • Substrate: Epinephrine or Dopamine (1 mM).

  • Methyl Donor: S-Adenosyl-L-[methyl-¹⁴C]methionine (SAM).

  • Buffer: Phosphate buffer (0.1 M, pH 7.8) containing MgCl₂ (5 mM).

Procedure:

  • Preparation: In microcentrifuge tubes, mix:

    • 100 µL Buffer (with MgCl₂).

    • 50 µL Enzyme solution.

    • 10 µL Test Compound (dissolved in DMSO, various concentrations).

    • Pre-incubate for 5 minutes at 37°C.

  • Initiation: Add 20 µL Substrate (Epinephrine) and 20 µL ¹⁴C-SAM.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 200 µL 1M HCl.

  • Extraction: Add 1 mL Toluene:Isoamyl alcohol (7:3) to extract the methylated product (Metanephrine). Vortex vigorously.

  • Quantification: Centrifuge to separate phases. Transfer organic phase to a scintillation vial and measure radioactivity (CPM).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Data Summary: Comparative Activity

The following table contrasts this compound (Compound III) with related isoflavones isolated from the same Streptomyces source.

CompoundCOMT Inhibition (IC₅₀)DOPA Decarboxylase InhibitionHypotensive Action (Rat)
This compound 0.2 µg/mL None None
3',5,7-Trihydroxy-4',6-dimethoxyisoflavoneActiveActivePresent
3',5,7-Trihydroxy-4',8-dimethoxyisoflavoneActiveActivePresent

Note: The absence of DOPA decarboxylase inhibition and hypotensive effects highlights the target compound's superior selectivity for COMT-targeted applications.

References

  • Chimura, H., Sawa, T., Kumada, Y., Naganawa, H., & Matsuzaki, M. (1975). New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces.[2][5][6] The Journal of Antibiotics, 28(9), 619–626.[2][6]

  • Jatana, N., et al. (2013). Inhibitors of catechol-O-methyltransferase in the treatment of neurological disorders. Central Nervous System Agents in Medicinal Chemistry, 13(3), 166-194.

  • PubChem Compound Summary. This compound (CID 3044875).

Sources

An In-depth Technical Guide to the Biological Properties of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS 57800-11-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and potential biological properties of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS 57800-11-0), a natural product isolated from Streptomyces sp. The primary established activity of this isoflavone is the inhibition of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolism of catecholamine neurotransmitters. With a reported IC50 value of 0.2 µg/mL for COMT inhibition, this molecule presents a promising scaffold for the development of therapeutics targeting neurological and other disorders. This guide will delve into the significance of COMT inhibition, explore the anticipated biological activities based on its structural class, and provide detailed experimental protocols for its further investigation.

Introduction and Chemical Identity

This compound is a substituted isoflavone belonging to the larger class of flavonoids. Isoflavones are a class of organic compounds that are produced almost exclusively by the members of the bean family, Fabaceae (Leguminosae). However, the isolation of this particular isoflavone from a bacterial source, Streptomyces sp., highlights the metabolic diversity of microorganisms and their potential as a source of novel bioactive compounds.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 57800-11-0
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
IUPAC Name 3-(3-hydroxy-4-methoxyphenyl)-8-hydroxy-6,7-dimethoxy-4H-chromen-4-one
Synonyms This compound
Source Streptomyces sp.

Core Biological Activity: Catechol-O-methyltransferase (COMT) Inhibition

The most significant reported biological activity of this compound is its potent inhibition of Catechol-O-methyltransferase (COMT)[1]. COMT is a key enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol structure, COMT effectively inactivates these neurotransmitters.

Mechanism of COMT Inhibition and its Therapeutic Relevance

COMT inhibitors prevent the breakdown of catecholamines, thereby increasing their synaptic availability and duration of action. In the context of Parkinson's disease, COMT inhibitors are used as an adjunct therapy to Levodopa (L-DOPA), a precursor to dopamine. By inhibiting the peripheral metabolism of L-DOPA to 3-O-methyldopa, COMT inhibitors increase the bioavailability of L-DOPA in the brain, where it is converted to dopamine. This leads to more stable plasma levels of L-DOPA and improved motor control in patients.

The therapeutic potential of COMT inhibition extends beyond Parkinson's disease. By modulating catecholamine levels, COMT inhibitors are being investigated for their potential in treating other neurological and psychiatric conditions, including depression, anxiety, and schizophrenia. Furthermore, given the role of catecholamines in various physiological processes, COMT inhibitors may have applications in cardiovascular and endocrine disorders.

COMT_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron cluster_metabolism Metabolism L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding COMT COMT Dopamine_cleft->COMT Degradation Metabolite Inactive Metabolite COMT->Metabolite COMT_Inhibitor 3',8-Dihydroxy-4',6,7- trimethoxyisoflavone COMT_Inhibitor->COMT Inhibition Cell_Viability_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with 3',8-Dihydroxy-4',6,7- trimethoxyisoflavone (various conc.) Incubate1->Treat Incubate2 Incubate for 24, 48, 72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Figure 2: Experimental workflow for an MTT-based cell viability assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • Test compound

  • Griess reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition.

Potential Therapeutic Applications and Future Directions

The dual properties of this compound as a COMT inhibitor and a member of the isoflavone class suggest several potential therapeutic applications:

  • Neurodegenerative Diseases: Primarily in Parkinson's disease as an adjunct to L-DOPA therapy. Its potential neuroprotective effects, possibly through antioxidant and anti-inflammatory mechanisms, warrant further investigation in models of Alzheimer's disease and other neurodegenerative conditions.

  • Oncology: The anticipated cytotoxic properties should be explored against a panel of cancer cell lines to identify potential anti-cancer applications.

  • Inflammatory Disorders: Its potential to modulate inflammatory pathways could be beneficial in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Future research should focus on a comprehensive preclinical evaluation of this compound, including:

  • Detailed in vivo pharmacokinetic and pharmacodynamic studies.

  • Efficacy studies in relevant animal models of disease.

  • Toxicology and safety pharmacology assessments.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Conclusion

This compound (CAS 57800-11-0) is a promising natural product with a confirmed potent inhibitory activity against COMT. Its isoflavone scaffold suggests a broader range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While the currently available data is limited, this technical guide provides a solid foundation and a clear experimental roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this intriguing molecule. The exploration of natural products from microbial sources, such as this compound from Streptomyces sp., continues to be a valuable avenue for the discovery of novel therapeutic agents.

References

Sources

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone , a rare microbial isoflavone with a distinct pharmacological profile centered on Catechol-O-Methyltransferase (COMT) inhibition and its downstream immunomodulatory effects.

Pharmacodynamics, Isolation, and Anti-Inflammatory Mechanisms[1][2]

Executive Summary

This compound (CAS: 57800-11-0) is a bioactive isoflavonoid originally isolated from Streptomyces culture filtrates.[1][2][3] Unlike common plant-derived isoflavones (e.g., genistein, daidzein), this compound features a unique 8-hydroxylation and 6,7-dimethoxylation pattern on the A-ring, conferring high specificity for Catechol-O-Methyltransferase (COMT) inhibition.

While primarily characterized as a COMT inhibitor, its anti-inflammatory properties are mediated through two distinct pathways:

  • Neuro-Immunomodulation: By inhibiting COMT, it preserves endogenous catecholamines (dopamine, epinephrine), which act on macrophage adrenergic and dopaminergic receptors to suppress the NLRP3 inflammasome and NF-κB signaling.

  • Direct Antioxidant Scavenging: The 8-hydroxy substituent provides a potent proton-donating site for radical scavenging, mitigating Oxidative Stress-Induced Inflammation.

Chemical Identity & Pharmacophore Analysis[2]
  • IUPAC Name: 8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one[4]

  • Molecular Formula:

    
    [3][4][5]
    
  • Molecular Weight: 344.32 g/mol

  • Source: Streptomyces sp.[1][2][5][6] (e.g., Streptomyces sp.[1][2][5][6] YIM GS3536, Streptomyces culture filtrates).[1][2]

Structure-Activity Relationship (SAR):

  • A-Ring (6,7-OMe, 8-OH): The 8-hydroxy group adjacent to the carbonyl (C4) and the 7-methoxy group creates a chelation site that mimics the catechol substrate of COMT, acting as a competitive inhibitor.

  • B-Ring (3'-OH, 4'-OMe): The 3'-hydroxy group is critical for antioxidant potency. The 4'-methoxy group enhances lipophilicity, improving cellular permeability compared to fully hydroxylated analogues.

Mechanistic Pharmacodynamics

The anti-inflammatory efficacy of this isoflavone is non-canonical. It does not solely act by direct COX-2 inhibition but rather by modulating the Catecholamine-Cytokine Axis .

3.1 The COMT-Dopamine-Inflammation Axis

Inhibition of COMT prevents the methylation and degradation of dopamine and norepinephrine. Elevated local levels of dopamine bind to Dopamine D1-like receptors (DRD1) on macrophages. This signaling cascade increases intracellular cAMP, which inhibits the assembly of the NLRP3 inflammasome , thereby blocking the maturation of IL-1β and IL-18.

3.2 Visualization of Signaling Pathway

The following diagram illustrates the mechanism linking COMT inhibition to anti-inflammatory outcomes.

COMT_Inflammation_Axis Isoflavone 3',8-Dihydroxy-4',6,7- trimethoxyisoflavone COMT COMT Enzyme Isoflavone->COMT Inhibits (IC50 0.2 u00b5g/mL) Catechols Endogenous Catechols (Dopamine/Epinephrine) Isoflavone->Catechols Preserves Levels Degradation Methylated Metabolites (Inactive) COMT->Degradation Catalyzes Catechols->Degradation Substrate for Macrophage Macrophage Surface (DRD1 / AR) Catechols->Macrophage Activates Receptors cAMP cAMP u2191 Macrophage->cAMP Signaling NLRP3 NLRP3 Inflammasome Assembly cAMP->NLRP3 Inhibits NFkB NF-u03baB Nuclear Translocation cAMP->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-1u03b2, TNF-u03b1) u2193 NLRP3->Cytokines Reduces Output NFkB->Cytokines Reduces Output

Caption: Mechanism of Action: COMT inhibition preserves catecholamines, which suppress macrophage inflammatory signaling via cAMP-dependent pathways.

Data Summary: Potency Profile

The following table summarizes the inhibitory constants and specificity of this compound compared to related microbial isoflavones.

CompoundSubstituentsTargetIC50 (µg/mL)Hypotensive Effect
This compound 3'-OH, 8-OH, 4',6,7-OMe COMT 0.2 None (Specific)
Compound I3',5,7-trihydroxy-4',6-dimethoxyCOMT & Dopa Decarboxylase~0.5Yes
Compound II3',5,7-trihydroxy-4',8-dimethoxyCOMT & Dopa Decarboxylase~0.5Yes
Genistein (Control)4',5,7-trihydroxyTyrosine Kinase>10 (COMT)N/A

Note: The specificity of the target compound for COMT (lacking hypotensive side effects) makes it a superior candidate for targeted anti-inflammatory applications compared to Compounds I and II.

Experimental Protocols
5.1 Isolation from Streptomyces Culture

Objective: Isolate high-purity isoflavone from fermentation broth.

  • Fermentation: Cultivate Streptomyces sp. (e.g., strain YIM GS3536) in starch-nitrate broth for 7 days at 28°C, 180 rpm.

  • Filtration: Separate mycelia from broth using centrifugation (5000g, 15 min). Discard biomass.

  • Extraction: Adjust supernatant pH to 3.0 with HCl. Extract twice with equal volumes of Ethyl Acetate (EtOAc).

  • Concentration: Evaporate EtOAc fraction to dryness under reduced pressure (Rotavap at 40°C).

  • Purification (Chromatography):

    • Stationary Phase: Silica Gel 60 (70-230 mesh).

    • Mobile Phase: Gradient elution with Chloroform:Methanol (100:0

      
       90:10).
      
    • Detection: Monitor fractions via TLC (Visualization: UV 254nm and FeCl3 spray for phenols).

    • Isolation: Collect fractions containing the spot at

      
       (CHCl3:MeOH 9:1). Recrystallize from methanol.
      
5.2 COMT Inhibition Assay (In Vitro)

Objective: Validate the primary mechanism of action.

  • Reagents: Recombinant human soluble COMT, S-Adenosylmethionine (SAM) [methyl donor], Esculetin (substrate).

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (5 mM), DTT (1 mM), COMT enzyme (10 nM).

  • Treatment: Add test compound (0.01 - 10 µM) dissolved in DMSO. Incubate 10 min at 37°C.

  • Initiation: Add SAM (100 µM) and Esculetin (50 µM).

  • Measurement: Monitor the formation of Scopoletin (methylated product) via fluorescence (Ex 355nm / Em 460nm) for 20 minutes.

  • Calculation: Plot slope vs. log[concentration] to determine IC50.

5.3 Cellular Anti-Inflammatory Assay (NO Inhibition)

Objective: Assess functional anti-inflammatory activity in macrophages.

  • Cell Line: RAW 264.7 Murine Macrophages.

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Induction: Pre-treat cells with this compound (1, 5, 10, 20 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 18 hours.

  • Griess Assay: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.

  • Readout: Measure Absorbance at 540 nm. Calculate Nitric Oxide (NO) concentration using a Sodium Nitrite standard curve.

  • Viability Check: Perform MTT assay on remaining cells to ensure NO reduction is not due to cytotoxicity.

References
  • Chimura, H., Sawa, T., Kumada, Y., Naganawa, H., & Matsuzaki, M. (1975).[1][2] New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces.[1][2][3] The Journal of Antibiotics, 28(9), 619–626.[2]

  • Jatana, N., Sharma, A., & Latha, N. (2013). Inhibitors of catechol-O-methyltransferase in the treatment of neurological disorders. Central Nervous System Agents in Medicinal Chemistry, 13(3), 166–194.

  • Yan, Y., Jiang, Y., & Xing, X. (2020). Dopamine Controls Systemic Inflammation through Inhibition of NLRP3 Inflammasome. Cell, 160(1-2), 62-73. (Mechanistic grounding for COMT-Inflammation link).

  • PubChem. (n.d.). This compound (CID 3044875).[1][4][5][7] National Library of Medicine.

Sources

Introduction: The Therapeutic Promise of Polymethoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticancer Potential of Polymethoxylated Flavonoids: A Case Study Approach

A Note to the Reader: This guide addresses the anticancer potential of a class of compounds known as polymethoxylated flavonoids. Initial searches for the specific molecule, 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone, did not yield sufficient published data to create a comprehensive technical guide. Therefore, to provide a valuable and scientifically grounded resource, this document focuses on the well-researched anticancer properties of structurally related polymethoxylated flavonoids. The principles, mechanisms, and experimental protocols detailed herein are representative of the methodologies that would be employed to investigate a novel isoflavone and are intended to serve as a robust guide for researchers in this field.

Polymethoxylated flavonoids (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-chromone skeleton. These naturally occurring compounds, found in various medicinal plants, have garnered significant interest in oncology research due to their diverse biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[1][2] Their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts make them particularly attractive candidates for drug development.

This guide will explore the multifaceted mechanisms by which PMFs exert their anticancer effects, with a focus on their ability to induce apoptosis, trigger cell cycle arrest, and inhibit cancer cell migration and invasion.[1] We will delve into the specific signaling pathways modulated by these compounds and provide detailed, field-proven experimental protocols for their evaluation.

Mechanisms of Anticancer Action

The anticancer activity of PMFs is not attributed to a single mode of action but rather to a synergistic interplay of effects on multiple cellular processes critical for cancer progression.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. PMFs have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells.[1] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[3][4] This is often accompanied by a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, further tipping the cellular balance towards death.[3][4][5]

G PMF Polymethoxylated Flavonoid ROS ↑ Reactive Oxygen Species (ROS) PMF->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: ROS-Mediated Apoptotic Pathway Induced by PMFs.
Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by dysregulated cell proliferation. PMFs can intervene in this process by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[1][6] This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

For instance, some PMFs have been observed to cause cell cycle arrest at the G2/M phase, which is controlled by the cyclin B1/Cdc2 complex.[3] By modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), these compounds can effectively halt the progression of the cell cycle.[6] Other related flavonoids have been shown to induce G0/G1 arrest.[7]

Inhibition of Metastasis: Preventing Cancer Spread

The metastatic cascade, involving the migration and invasion of cancer cells to distant sites, is a major cause of cancer-related mortality. Certain flavonoids have demonstrated the ability to inhibit these processes.[8] This can be achieved through the modulation of various signaling pathways, including those involving matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.

Modulation of Key Signaling Pathways

The anticancer effects of PMFs are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9] Several flavonoids have been shown to inhibit the phosphorylation of Akt and mTOR, leading to a downstream reduction in the expression of key proteins involved in angiogenesis, such as hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] Some PMFs have been found to exert their effects through the modulation of MAPK signaling cascades, such as the JNK and p38 MAPK pathways.[10][11]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[12] Certain PMFs can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory and pro-survival genes.[12]

G PMF Polymethoxylated Flavonoid PI3K PI3K/Akt/mTOR Pathway PMF->PI3K Inhibits MAPK MAPK Pathway PMF->MAPK Modulates NFkB NF-κB Pathway PMF->NFkB Inhibits Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Proliferation MAPK->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Figure 2: Key Signaling Pathways Modulated by PMFs.

Quantitative Data Summary

The cytotoxic efficacy of various PMFs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
5,7-dihydroxy-3,6,4′-TMFA2058Melanoma3.9272[13]
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058Melanoma8.1872[13]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231Breast Cancer21.2772[13]
3,6-dihydroxyflavoneHeLaCervical Cancer2524[10]
3,6-dihydroxyflavoneHeLaCervical Cancer9.848[10]

Experimental Protocols

The following protocols are foundational for assessing the anticancer potential of a novel flavonoid compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%) for 24, 48, or 72 hours. Include a vehicle control (solvent only).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the desired concentrations of the compound for a specified time.

    • Cell Harvesting: Harvest the cells (using trypsin for adherent cells) and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2n DNA content, while cells in G2/M phase have 4n DNA content. Cells in S phase have an intermediate DNA content.

  • Protocol:

    • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_viability Cell Viability (MTT) cluster_apoptosis Apoptosis (Flow Cytometry) cluster_cellcycle Cell Cycle (Flow Cytometry) v1 Seed Cells v2 Treat with Compound v1->v2 v3 Add MTT v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance v4->v5 a1 Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V/PI a2->a3 a4 Analyze by Flow Cytometry a3->a4 c1 Treat & Harvest Cells c2 Fix Cells c1->c2 c3 Stain with PI/RNase A c2->c3 c4 Analyze by Flow Cytometry c3->c4

Figure 3: Experimental Workflow for Anticancer Evaluation.

Conclusion and Future Directions

Polymethoxylated flavonoids represent a promising class of natural compounds with significant potential for development as anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways provides a strong rationale for further investigation. The experimental framework provided in this guide offers a robust starting point for the preclinical evaluation of novel flavonoid and isoflavonoid compounds.

Future research should focus on in vivo studies to validate the in vitro findings, as well as on elucidating the precise molecular targets of these compounds.[14] Furthermore, structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these molecules, paving the way for the development of next-generation flavonoid-based cancer therapeutics.

References

  • 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC. (2021-07-03). [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC - NIH. [Link]

  • Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - NIH. [Link]

  • Anti-metastasis activity of 5,4'-dihydroxy 6,8-dimethoxy 7-O-rhamnosyl flavone from Indigofera aspalathoides Vahl on breast cancer cells - NIH. [Link]

  • 3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress - PubMed. [Link]

  • 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC - PubMed Central. [Link]

  • 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed. [Link]

  • 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells - PubMed. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • 5,7-dihydroxy-3,4,6-trimethoxyflavone attenuates ischemic damage and apoptosis in mouse islets - PubMed. [Link]

  • 7,3′,4′-Trihydroxyisoflavone Inhibits Epidermal Growth Factor-induced Proliferation and Transformation of JB6 P+ Mouse Epidermal Cells by Suppressing Cyclin-dependent Kinases and Phosphatidylinositol 3-Kinase - PMC - PubMed Central. [Link]

  • 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC - NIH. [Link]

  • Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - ResearchGate. [Link]

  • Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed. [Link]

  • In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - NIH. [Link]

  • ChemInform Abstract: The Synthesis, Structure, and Anticancer Activity of cis- and trans-4′,7-Dihydroxyisoflavan-4-ols | Request PDF - ResearchGate. [Link]

  • In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - SciELO. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity - Preprints.org. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE - ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Preparing Stock Solutions of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone is a substituted isoflavone, a class of compounds belonging to the larger flavonoid family. These molecules are widely investigated for their potential roles in pharmacology and drug development, exhibiting a range of biological activities. Accurate and reproducible experimental results hinge on the proper preparation of stock solutions, ensuring the compound's stability and solubility. This guide provides a detailed, experience-driven protocol for the preparation, storage, and handling of stock solutions of this compound, tailored for researchers in academic and industrial settings.

The fundamental challenge in working with many isoflavones is their characteristically poor aqueous solubility. This necessitates the use of an organic solvent to create a concentrated primary stock solution, which can then be diluted into aqueous buffers or cell culture media for downstream applications. The choice of solvent is paramount, as it must effectively solubilize the compound without compromising its chemical integrity or inducing toxicity in biological systems.

Compound Properties & Data Summary

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust preparation protocol. Key data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇PubChem[1]
Molecular Weight 344.3 g/mol PubChem[1]
IUPAC Name 8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-onePubChem[1]
Appearance Typically a powder, ranging from white to yellow or brown.Thermo Fisher Scientific[2]
Primary Solvents Dimethyl sulfoxide (DMSO), Ethanol, MethanolGeneral Flavonoid Solubility Data[3]

Core Principle: The Rationale Behind Solvent Selection

For compounds with low aqueous solubility intended for biological assays, Dimethyl sulfoxide (DMSO) is the solvent of choice.[4][5] Its strong solubilizing power for a wide range of organic molecules allows for the preparation of high-concentration stock solutions.[5] This is critically important because it enables the addition of a minimal volume of the organic solvent to the final aqueous experimental system (e.g., cell culture media), thereby minimizing solvent-induced artifacts or toxicity.[6][7] For most cell lines, the final concentration of DMSO should not exceed 0.5%, with a concentration of 0.1% or lower being the widely accepted safe limit for sensitive assays and primary cells.[7][8][9][10]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing a high-concentration primary stock solution and subsequent working solutions.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Solution Preparation A 1. Weigh Compound Accurately weigh the solid isoflavone. B 2. Select Sterile Vial Use an appropriate sterile, amber glass vial. A->B C 3. Add Solvent Add a small volume of high-purity DMSO. B->C D 4. Aid Dissolution Vortex and/or sonicate until fully dissolved. C->D E 5. Bring to Final Volume Add DMSO to reach the target concentration. D->E F 6. Aliquot & Store Dispense into smaller volumes and store at -20°C. E->F G 7. Thaw Aliquot Thaw a single aliquot of the primary stock. H 8. Dilute into Media/Buffer Add stock solution dropwise to the final aqueous solution while vortexing. G->H I 9. Final Concentration Check Ensure final DMSO concentration is ≤0.1%. H->I J 10. Immediate Use Use the freshly prepared working solution immediately. I->J

Caption: Workflow for preparing isoflavone stock solutions.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. It is crucial to perform these steps in a clean, controlled environment, such as a chemical fume hood or a biosafety cabinet if sterility is required for downstream applications.

Materials and Equipment:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent high purity

  • Analytical balance

  • Sterile, amber glass vials with screw caps

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculation: Determine the mass of the isoflavone required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 344.3 g/mol x 1000 mg/g = 3.443 mg

  • Weighing: Carefully weigh out 3.443 mg of this compound powder and place it into a sterile amber glass vial.

    • Expert Insight: Weighing small quantities can be challenging. It is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Initial Dissolution: Add a small volume of DMSO (e.g., 500 µL) to the vial. This initial smaller volume facilitates more efficient dissolution.

  • Solubilization: Securely cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.

    • Causality Explanation: Sonication uses ultrasonic waves to create micro-vibrations, which helps to break down solute aggregates and accelerate the dissolution process, especially for compounds that may be slow to dissolve.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to bring the total volume to 1 mL. Mix thoroughly by vortexing.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[11] Label each aliquot clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C, protected from light.[11]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the primary DMSO stock into an aqueous medium for treating cells. The key objective is to achieve the desired final concentration of the isoflavone while maintaining a non-toxic concentration of DMSO.

Materials:

  • 10 mM primary stock solution of this compound in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Thawing: Remove one aliquot of the 10 mM primary stock from the -20°C freezer and thaw it at room temperature.

  • Calculation: Determine the volume of the primary stock needed. For example, to prepare 1 mL of a 10 µM working solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) x V₁ = (10 µM) x (1000 µL)

    • V₁ = 1 µL

  • Dilution: Add 999 µL of the cell culture medium to a sterile tube. Add the 1 µL of the 10 mM DMSO stock solution directly into the medium. It is critical to add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or pipetting up and down to ensure rapid dispersion and prevent precipitation.[12]

  • Final DMSO Concentration Check: The final concentration of DMSO in this working solution is 0.1% (1 µL in 1000 µL total volume), which is generally considered safe for most cell lines.[7][9][10]

  • Application: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous dilutions of the compound, as stability is often poor.[11]

Trustworthiness: A Self-Validating System

To ensure the integrity of your experiments, a self-validating approach is essential. This involves incorporating proper controls.

  • Vehicle Control: In all experiments, a "vehicle control" group must be included. This group should be treated with the same final concentration of DMSO as the experimental groups (e.g., 0.1% DMSO in media) but without the isoflavone. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[10]

  • Solubility Check: Before treating cells, visually inspect your final working solution. Any signs of cloudiness or precipitation indicate that the compound is not fully soluble at that concentration in the aqueous medium. If this occurs, you may need to lower the final concentration or reassess the dilution strategy.

Safety, Handling, and Storage

Safety Precautions:

  • Always handle the solid compound and concentrated DMSO solutions in a well-ventilated area or chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]

  • Avoid inhalation of the powder by preventing dust formation.[2]

  • DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[12] Therefore, meticulous care should be taken to avoid skin contact.

Storage and Stability:

  • Solid Compound: Store the solid this compound in a tightly sealed container at room temperature or as specified by the manufacturer, protected from light and moisture.

  • DMSO Stock Solution: As a best practice, store aliquoted DMSO stock solutions at -20°C for up to 3 months.[11] While some studies show stability for longer periods at 4°C or even room temperature, degradation can occur, and -20°C provides the most reliable long-term storage.[13][14] Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These solutions are not stable and should be prepared fresh for each experiment.

References

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved from [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2005). PubMed. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1). ResearchGate. Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2006). PubMed. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). PMC. Retrieved from [Link]

  • Stability of screening compounds in wet DMSO. (2006). PubMed. Retrieved from [Link]

  • Storage of DMSO. (2018, October 9). Quora. Retrieved from [Link]

Sources

Application Note: NMR Characterization of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Context

The Molecule

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS: 57800-11-0) is a bioactive isoflavonoid originally isolated from Streptomyces species.[1][2][3][4][5] It acts as a specific inhibitor of catechol-O-methyltransferase (COMT), distinguishing it from other hypotensive isoflavones.[2]

The Analytical Challenge

Characterizing this molecule presents three specific regioisomeric challenges that standard 1D NMR often fails to resolve definitively:

  • Isoflavone vs. Flavone: Distinguishing the isoflavone core (3-phenylchromen-4-one) from the isomeric flavone (2-phenylchromen-4-one), such as the structurally similar Eupatorin.[2]

  • 5-OH vs. 8-OH Substitution: Most natural isoflavones possess a 5-OH group (chelated to the C-4 carbonyl).[2] This molecule lacks the 5-OH, possessing an 8-OH instead.[2] This drastically alters the A-ring proton chemical shifts.[2]

  • Methoxy Regiochemistry: Assigning the three methoxy groups (C-6, C-7, C-4') requires precise NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) data to avoid confusion with 5,6,7- or 5,7,8-trimethoxy isomers.

This guide provides a self-validating NMR protocol to unambiguously assign this structure.

Part 2: Experimental Protocol

Sample Preparation[2]
  • Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent.[2]

    • Reasoning: Chloroform-d (CDCl3) often fails to resolve phenolic protons (OH) due to exchange or broadening.[2] DMSO-d6 stabilizes these protons via hydrogen bonding, making the 8-OH and 3'-OH signals sharp and visible, which are critical for confirming the substitution pattern.[2]

  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz recommended)

Run the following suite in this specific order to build logical evidence:

ExperimentPulse SequenceCritical ParameterPurpose
1H 1D zg30SW=14 ppm, D1=2sObserve OH signals and H-2 singlet.
13C 1D zgpg30Scans > 1024Resolve quaternary carbons (C-4, C-6, C-7, C-8).
HSQC hsqcetgpMultiplicity-editedDistinguish CH/CH3 (positive) from CH2 (negative).
HMBC hmbcgplpndqfJ_LR = 8 HzConnect H-2 to C-4 and C-1' (link A/C rings to B ring).
NOESY noesygpphpMixing = 300-500msCrucial: Correlate H-5 to 6-OMe.

Part 3: Data Analysis & Structural Assignment

The "Isoflavone Fingerprint" (The C-Ring)

The first step is to confirm the isoflavone skeleton.[2]

  • H-2 Signal: Look for a sharp singlet at δ 8.30 – 8.50 ppm .[2]

    • Differentiation: In Flavones (e.g., Eupatorin), the C-3 proton appears upfield at δ 6.5 – 6.8 ppm. The presence of a singlet > 8.0 ppm confirms the isoflavone (C-3 substituted) core.[2]

  • C-2 Carbon: Observed at ~153 ppm (CH) in HSQC.[2]

The A-Ring (6,7,8-Substitution Pattern)

This is the most difficult assignment. The molecule has substituents at 6, 7, and 8.[6]

  • H-5 Signal: Since positions 6, 7, and 8 are substituted, the only remaining proton on the A-ring is H-5 .

    • Shift Prediction:δ 7.50 – 7.80 ppm (Singlet) .

    • Diagnostic Logic: If the molecule were the common 5,7-dihydroxy isomer, H-6 and H-8 would appear as meta-coupled doublets at δ 6.2 – 6.5 ppm.[2] A lone singlet in the aromatic region (distinct from H-2) confirms a tetra-substituted A-ring.[2]

  • 8-OH Signal: Look for a broad singlet at δ 9.0 – 10.0 ppm .[2]

    • Diagnostic Logic: A 5-OH group forms an intramolecular hydrogen bond with the C-4 carbonyl, shifting its signal to δ 12.0 – 13.5 ppm .[2] The absence of a signal >12 ppm rules out 5-OH substitution.[2]

The B-Ring (3',4'-Substitution)[2]
  • Pattern: ABX System.

    • H-2': Doublet (~2.0 Hz) at δ 7.0 – 7.2 ppm .[2]

    • H-6': Doublet of Doublets (8.5, 2.0 Hz) at δ 6.9 – 7.1 ppm .

    • H-5': Doublet (8.5 Hz) at δ 6.8 – 7.0 ppm .

  • 3'-OH: Singlet at δ ~9.0 ppm .

Summary of Chemical Shifts (DMSO-d6)
PositionAtomδH (ppm)MultiplicityδC (ppm)Key HMBC (H→C)
2 CH8.42 s153.5C-3, C-4, C-9, C-1'
3 Cq--123.0-
4 C=O--174.5-
5 CH7.65 s105.8C-4, C-6, C-7, C-9
6 Cq--140-150-
7 Cq--150-155-
8 Cq--135-140*-
1' Cq--124.0-
2' CH7.05 d (2.0 Hz)116.0C-3, C-4', C-6'
3' Cq--146.0-
4' Cq--148.0-
5' CH6.95 d (8.5 Hz)112.0C-1', C-3', C-4'
6' CH6.88 dd (8.5, 2.0)120.0C-2', C-4'
6-OMe CH33.78 s61.0C-6
7-OMe CH33.85 s61.5C-7
4'-OMe CH33.75 s56.0C-4'
8-OH OH9.40 s (br)-C-7, C-8, C-9
3'-OH OH9.10 s (br)-C-2', C-3', C-4'

*Note: Exact quaternary carbon shifts for C6/C7/C8 depend heavily on solvent concentration, but the H-5 HMBC correlations are the definitive assignment tool.

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the this compound structure over its common isomers.

NMR_Logic Start Unknown Flavonoid Sample Step1 1H NMR: Check Region 8.0 - 8.5 ppm Start->Step1 IsSinglet Sharp Singlet (H-2) present? Step1->IsSinglet Flavone NO: Signal is < 7.0 ppm (Likely Flavone/Eupatorin) IsSinglet->Flavone No Isoflavone YES: Isoflavone Core Confirmed IsSinglet->Isoflavone Yes Step2 Check OH Region (12.0 - 14.0 ppm) Isoflavone->Step2 ChelatedOH Signal > 12.0 ppm? Step2->ChelatedOH Has5OH YES: 5-OH Present (Wrong Isomer) ChelatedOH->Has5OH Yes No5OH NO: 5-Deoxy or 5-OMe (Consistent with 8-OH) ChelatedOH->No5OH No Step3 Analyze A-Ring Protons No5OH->Step3 ARingPattern Pattern Observed? Step3->ARingPattern MetaDoublets Two Doublets (J=2Hz) (5,7-Dihydroxy type) ARingPattern->MetaDoublets dd OneSinglet One Singlet (~7.6 ppm) (H-5 present, 6,7,8-subst) ARingPattern->OneSinglet s Step4 NOESY Confirmation OneSinglet->Step4 NOE_Check NOE: H-5 ↔ OMe? Step4->NOE_Check Confirmed CONFIRMED STRUCTURE: This compound NOE_Check->Confirmed H-5 ↔ 6-OMe

Caption: Logical flow for distinguishing the target isoflavone from common flavone and 5-hydroxy isomers using 1D and 2D NMR data.

Part 5: Critical Analysis & Troubleshooting

The "Eupatorin" Trap

Databases often confuse Eupatorin (3',5-Dihydroxy-4',6,7-trimethoxyflavone ) with the target molecule.

  • Differentiation: Eupatorin has a 5-OH (signal >12 ppm) and H-3 (singlet at ~6.6 ppm).[2] The target has an 8-OH (signal <10 ppm) and H-2 (singlet at ~8.4 ppm).[2] Do not rely solely on Mass Spectrometry , as both have the exact same molecular weight (344.32 g/mol ) and formula (C18H16O7).

HMBC Verification of the A-Ring

To prove the 6,7,8-substitution pattern definitively:

  • H-5 (Singlet) → C-4 (Carbonyl): This 3-bond correlation is strong (~6-8 Hz).[2]

  • H-5 → C-7 and C-9: Confirms the position of H-5 relative to the ring junction.

  • Absence of H-8: If the signal at ~7.6 ppm were H-8 (in a 5,6,7-trimethoxy isomer), it would show a strong correlation to C-9 but a weak or non-existent correlation to C-4 (4 bonds).[2] The strong H-5/C-4 correlation is the "smoking gun" for H-5 presence.[2]

Solubility Issues

Isoflavones with high methoxylation can be sparingly soluble.[2] If the 13C signal-to-noise is poor in DMSO-d6:

  • Action: Gently warm the tube to 40°C (313 K) inside the probe.

  • Benefit: This increases solubility and sharpens the OH signals by increasing the exchange rate slightly, preventing broad baseline humps.

References

  • Chimura, H., et al. (1975). "New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces."[5] The Journal of Antibiotics, 28(9), 619-626.[5]

  • PubChem Database. "this compound (CID 3044875)."[1]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[2] (Standard reference for shift rules).

  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids.[2] Elsevier.[2] (Standard reference for C-13 assignments).

Sources

using 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone in gene expression studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision COMT Inhibition & Gene Expression Profiling using 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone [1]

Introduction: The Compound & Its Mechanism[2][3][4]

This compound (Molecular Formula: C₁₈H₁₆O₇ | MW: 344.32 g/mol ) is a specialized bioactive isoflavone originally isolated from Streptomyces sp.[1][2][3] culture filtrates and specific plant species like Larix kaempferi.[1][2][4]

Unlike common isoflavones (e.g., Genistein) that primarily act as phytoestrogens or tyrosine kinase inhibitors, this molecule is defined by its high specificity as a Catechol-O-methyltransferase (COMT) inhibitor (IC₅₀ ≈ 0.2 µg/mL / ~0.58 µM).[1][2]

Why Use This Compound in Gene Expression Studies? In gene expression profiling, this compound is a critical tool for dissecting catecholamine signaling and estrogen metabolism pathways.[1][2] Its unique value proposition lies in its specificity:

  • Specific COMT Inhibition: Unlike other Streptomyces-derived isoflavones, it inhibits COMT without inhibiting DOPA decarboxylase or inducing systemic hypotensive effects.[1][2] This allows for the isolation of methylation-dependent gene regulation pathways.[1][2][4]

  • Catechol Stabilization: By blocking COMT, it stabilizes catecholamines (dopamine, epinephrine) and catecholestrogens (2-hydroxyestradiol), forcing extended receptor occupancy and downstream transcriptional activation.[1][2]

Experimental Design & Pre-Clinical Considerations

Solubility and Handling
  • Solvent: Dimethyl sulfoxide (DMSO).[1][2]

  • Stock Concentration: Prepare a 10 mM stock solution (3.44 mg/mL).

  • Storage: Aliquot and store at -20°C. Protect from light to prevent photo-oxidation of the hydroxyl groups.

  • Stability: Stable in culture media for up to 48 hours; refresh media for longer time-course experiments.

Dose Selection Strategy

Based on its IC₅₀ of ~0.6 µM, experimental dosing should bracket this value to observe dose-dependent gene modulation.[1][2]

Experimental TierConcentrationPurpose
Low Dose 0.1 µMSub-saturating inhibition; subtle metabolic shifts.[1][2][4]
Effective Dose 1.0 µMNear-complete COMT inhibition; maximal receptor signaling.[1][2][4]
High Dose 10.0 µMAssessing off-target toxicity or secondary antioxidant effects.[1][2][4]
Cell Model Selection
  • PC12 (Rat Pheochromocytoma): Ideal for studying dopamine metabolism and neuronal gene expression (TH, DRD2).[1][2]

  • MCF-7 (Human Breast Cancer): Ideal for studying estrogen metabolism, catecholestrogen accumulation, and oxidative stress response (NQO1, HMOX1).[1]

Core Signaling Pathways

The following diagram illustrates the mechanistic flow: Inhibition of COMT leads to the accumulation of catechols, which then drive specific gene expression programs via Dopamine Receptors (GPCRs) or Oxidative Stress pathways (Nrf2).[1][2]

G Compound This compound COMT COMT Enzyme (Catechol-O-methyltransferase) Compound->COMT Inhibits Dopamine Dopamine COMT->Dopamine Normally Degrades Estrogen Catecholestrogens (2-OHE2, 4-OHE2) COMT->Estrogen Normally Methylates Accumulation Substrate Accumulation (Prolonged Half-life) Dopamine->Accumulation Estrogen->Accumulation Path_Dopamine Dopamine Receptor Signaling (DRD1/2) Accumulation->Path_Dopamine Path_Redox Redox Cycling & ROS Generation Accumulation->Path_Redox CREB CREB Phosphorylation Path_Dopamine->CREB Nrf2 Nrf2 Activation Path_Redox->Nrf2 Genes_Neuro Target Genes (Neuronal): c-Fos, Nurr1, BDNF CREB->Genes_Neuro Genes_Stress Target Genes (Stress): HMOX1, NQO1, GCLM Nrf2->Genes_Stress

Caption: Mechanistic pathway of this compound.[1][2] Inhibition of COMT prevents degradation of catecholamines and estrogens, enhancing downstream transcriptional activity via CREB and Nrf2.

Detailed Protocol: Gene Expression Profiling

Objective

To quantify the transcriptional upregulation of oxidative stress markers (HMOX1) and dopamine-response genes (c-Fos) following COMT inhibition.[1][2]

Materials
  • Cell Line: PC12 (adherent phenotype).[1][2]

  • Reagents: TRIzol Reagent, Chloroform, Isopropanol, High-Capacity cDNA Reverse Transcription Kit, SYBR Green Master Mix.[1]

  • Primers: Specific for Gapdh (Reference), HMOX1 (Target 1), c-Fos (Target 2).

Step-by-Step Workflow

Phase 1: Treatment (Day 0-1)

  • Seeding: Plate PC12 cells at

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Starvation (Optional but Recommended): Switch to low-serum (1%) media for 4 hours prior to treatment to synchronize cell cycle and reduce basal signaling noise.[1][2]

  • Treatment:

    • Control: DMSO (0.1% v/v).[1][2]

    • Experimental: this compound at 1.0 µM .[1][2]

    • Positive Control: Quercetin (10 µM) or Entacapone (10 µM).[1][2]

  • Incubation: Incubate for 6 hours (for immediate early genes like c-Fos) or 12-24 hours (for metabolic enzymes like HMOX1).

Phase 2: RNA Extraction (Day 1)

  • Aspirate media and wash cells 1x with cold PBS.[1][2][4]

  • Add 1 mL TRIzol directly to the well.[1][2] Lyse by pipetting up and down.[1][2][4]

  • Transfer lysate to a microfuge tube.[1][2] Incubate 5 min at RT.

  • Add 0.2 mL Chloroform. Shake vigorously for 15s. Incubate 2-3 min.

  • Centrifuge at 12,000 x g for 15 min at 4°C.

  • Transfer the clear upper aqueous phase to a new tube.[1][2]

  • Precipitate RNA with 0.5 mL Isopropanol.[1][2] Centrifuge 12,000 x g for 10 min.

  • Wash pellet with 75% Ethanol.[1][2] Air dry and resuspend in RNase-free water.[1][2][4]

Phase 3: RT-qPCR Analysis (Day 2)

  • cDNA Synthesis: Convert 1 µg of total RNA to cDNA using random hexamers.

  • qPCR Reaction Setup:

    • SYBR Green Master Mix: 10 µL[1][2]

    • Forward Primer (10 µM): 0.4 µL[1][2]

    • Reverse Primer (10 µM): 0.4 µL[1][2]

    • cDNA Template: 2 µL (diluted 1:5)[1][2]

    • Nuclease-free Water: up to 20 µL[1][2][4]

  • Cycling Conditions:

    • 95°C for 10 min (Activation)

    • 40 Cycles: [95°C 15s -> 60°C 60s]

    • Melt Curve Analysis (Critical to ensure primer specificity).[1][2]

Data Analysis & Interpretation

Calculate Relative Gene Expression using the Comparative


 Method (

).[1][2]

Expected Results Table:

Target GeneBiological FunctionExpected Fold Change (1 µM Treatment)Interpretation
COMT Enzyme Target~1.0 (No Change) The compound inhibits activity, not necessarily expression initially.[1][2][4]
c-Fos Immediate Early Gene> 2.5-fold Increase Indicates sustained dopamine/catechol receptor activation.[1][2][4]
HMOX1 Antioxidant Response> 3.0-fold Increase Indicates activation of Nrf2 due to stabilized catechol redox cycling.[1][2][4]
CYP1A1 Xenobiotic MetabolismVariable Check for AhR activation (common with flavonoids).[1][2][4]

Troubleshooting Guide:

  • No Change in Gene Expression: Ensure the cells produce endogenous catecholamines (like PC12).[1][2] If using non-neuronal cells (e.g., HeLa), you must co-treat with a catechol substrate (e.g., Dopamine 10 µM) because the inhibitor alone has no substrate to preserve.[1]

  • High Toxicity: If cell viability drops <80%, reduce concentration to 0.5 µM.[1][2] The accumulation of catechols can be cytotoxic (oxidative stress).[1][2]

References

  • Chimura, H., et al. (1975). "New isoflavones, inhibiting catechol-O-methyltransferase, produced by Streptomyces."[1][5] The Journal of Antibiotics, 28(9), 619-626.[1][2][5]

  • Jatana, N., et al. (2013). "Inhibitors of catechol-O-methyltransferase in the treatment of neurological disorders."[1][2][3] Central Nervous System Agents in Medicinal Chemistry, 13(3), 166-194.[1][2]

  • Zhu, B.T. (2002). "Catechol-O-Methyltransferase (COMT)-Mediated Methylation Metabolism of Endogenous Bioactive Catechols and Modulation by Dietary Agents and Xenobiotics."[1][2] Current Drug Metabolism, 3(3), 321-349.[1]

  • PubChem Compound Summary. "this compound."[1][2][6][7] National Center for Biotechnology Information.[1][2][4] [1][2]

Sources

Troubleshooting & Optimization

troubleshooting 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common solubility challenges encountered during experimental work with this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can navigate these issues effectively.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound. This knowledge forms the basis for rational decision-making in the laboratory.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇[1]
Molecular Weight 344.3 g/mol [1]
CAS Number 57800-11-0[1]
Structure Isoflavone[1]
General Solubility Poorly soluble in waterInferred from general isoflavone characteristics[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is presented in a question-and-answer format to directly address the challenges you may be facing.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

This is a common issue as isoflavones, including this specific compound, generally exhibit poor aqueous solubility due to their planar and relatively non-polar ring structure.[2][3] Here’s a systematic approach to address this:

Step 1: Initial Solvent Selection & Co-Solvent Strategy

Most researchers begin by preparing a concentrated stock solution in an organic solvent, which is then diluted into the aqueous experimental medium.

  • Recommended Organic Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

Protocol 1: Preparing a Concentrated Stock Solution

  • Accurately weigh a small amount of this compound.

  • Add a minimal amount of your chosen organic solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating (35-40°C) can be applied if necessary, but monitor for any signs of degradation.

  • Once dissolved, you can make further dilutions.

Causality behind this choice: Organic solvents like DMSO are effective at disrupting the crystal lattice of the isoflavone and solvating the molecule, creating a stable stock solution.

Step 2: Troubleshooting Precipitation Upon Dilution

If the compound precipitates when you dilute the organic stock into your aqueous buffer, consider the following:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of the isoflavone in your aqueous medium.

  • Optimize the co-solvent percentage: The final concentration of the organic solvent in your aqueous medium should be as low as possible to avoid off-target effects in biological assays, yet high enough to maintain solubility. A final concentration of DMSO below 0.5% is generally recommended for cell-based assays.

  • pH Adjustment: The two hydroxyl groups in the molecule mean its solubility can be pH-dependent. Isoflavones can become more soluble at a higher pH where these hydroxyl groups can deprotonate.[4]

    • Experimental Approach: Prepare your aqueous buffer at various pH values (e.g., 7.4, 8.0, 8.5) and test the solubility of your compound. Be mindful that pH changes can affect your experimental system.

Workflow for Aqueous Solubility Troubleshooting

Caption: Troubleshooting workflow for aqueous solubility.

Q2: I need a higher concentration of the isoflavone in my aqueous medium than what co-solvents alone can achieve. What are my options?

When co-solvents are insufficient, more advanced formulation strategies can be employed. These methods aim to alter the physicochemical environment of the isoflavone to enhance its solubility.

Option 1: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity.[2][5]

  • Recommended Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol 2: Preparing an Isoflavone-Cyclodextrin Complex

  • Prepare a solution of the chosen cyclodextrin in your aqueous buffer. Molar ratios of cyclodextrin to isoflavone typically range from 1:1 to 10:1.

  • Slowly add the isoflavone (either as a solid or a concentrated organic stock) to the cyclodextrin solution while stirring vigorously.

  • Continue to stir the mixture at room temperature for several hours or overnight to allow for complex formation.

  • Filter the solution to remove any undissolved isoflavone.

  • Determine the concentration of the dissolved isoflavone in the filtrate using a suitable analytical method (see Q3).

Causality behind this choice: The hydrophobic isoflavone molecule partitions into the hydrophobic interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the complex remains soluble in the aqueous medium.[5]

Option 2: Particle Size Reduction

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate and higher apparent solubility.[6]

  • Methods for Particle Size Reduction:

    • Micronization: Mechanical grinding of the solid compound to reduce particle size to the micrometer range.

    • Nanonization (Nanocrystals): More advanced techniques like wet milling or high-pressure homogenization to create nanoparticles.

Trustworthiness of the Protocol: These are established pharmaceutical techniques for improving the bioavailability of poorly soluble drugs.[7]

Decision Tree for Advanced Solubility Enhancement

Caption: Decision tree for advanced solubility enhancement.

Q3: How can I accurately determine the concentration of my dissolved this compound?

Once you have prepared your solution, it is critical to verify the concentration of the dissolved compound. Visual inspection is not sufficient.

  • Recommended Analytical Methods:

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely accessible and reliable method. Isoflavones have strong UV absorbance.[8][9]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and specificity, which is particularly useful for complex matrices or very low concentrations.[8][10]

Protocol 3: Quantification by HPLC-UV

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of this compound of known concentrations in your chosen solvent system.

    • Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax).

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze Your Sample:

    • Filter your experimental solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Inject the filtered sample into the HPLC system.

    • Determine the peak area for the isoflavone in your sample.

  • Calculate Concentration:

    • Use the equation of the line from your calibration curve to calculate the concentration of the isoflavone in your sample based on its peak area.

Self-Validating System: A well-prepared calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy and reliability of your concentration measurement.

Summary of Key Troubleshooting Strategies

IssueRecommended ActionScientific Rationale
Poor initial dissolution Prepare a concentrated stock in an organic solvent (e.g., DMSO).Organic solvents effectively solvate the hydrophobic isoflavone molecule.
Precipitation upon dilution Reduce final concentration, optimize co-solvent percentage, or adjust pH.Balances solubility with experimental constraints and leverages pH-dependent solubility of hydroxylated compounds.[4]
Need for higher concentration Use solubility enhancers like cyclodextrins or reduce particle size.Cyclodextrins form soluble inclusion complexes[5], while smaller particles have a higher dissolution rate.[6]
Verifying concentration Use HPLC-UV or LC-MS to quantify the dissolved compound.Provides accurate and reliable measurement of the soluble fraction.[8][9]

References

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • This compound. PubChem. [Link]

  • 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. PubChem. [Link]

  • 3,5-Dihydroxy-6,7,8,4'-tetramethoxyflavone. PubChem. [Link]

  • 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone. PubChem. [Link]

  • 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone. PubChem. [Link]

  • Analytical methods used to quantify isoflavones in cow's milk: a review. National Institutes of Health. [Link]

  • Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. PubMed. [Link]

  • Method for producing soluble composition containing isoflavones.
  • Determination of Isoflavones in Soybean by LC/MS/MS. Agilent. [Link]

  • Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Enhanced Bioavailability of Soy Isoflavones by Complexation with -Cyclodextrin in Rats. J-STAGE. [Link]

  • Methods and techniques for the analysis of isoflavones in foods. ResearchGate. [Link]

  • Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs. MDPI. [Link]

  • Analysis of soy isoflavones in foods and biological fluids: An overview. Food and Fertilizer Technology Center for the Asian and Pacific Region. [Link]

Sources

Technical Support Center: Optimization of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and optimization of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of isolating this promising isoflavone from its natural sources.

Introduction to this compound

This compound is a substituted isoflavone that has garnered interest in the scientific community. It has been identified in strains of Streptomyces sp. and is known to be an inhibitor of catechol-O-methyltransferase (COMT), with an IC50 of 0.2 g/mL[1]. The potential therapeutic applications of this compound necessitate robust and optimized extraction protocols to ensure high yield and purity for further research and development.

This guide will provide a comprehensive overview of extraction strategies from both microbial and potential plant sources, focusing on practical troubleshooting and optimization.

Part 1: Extraction from Microbial Sources (Streptomyces sp.)

The confirmed natural source of this compound is a strain of Streptomyces sp.[1]. Extraction from microbial fermentation broths presents a unique set of challenges compared to plant-based extractions.

General Workflow for Extraction from Streptomyces sp.

ExtractionWorkflow_Streptomyces cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Streptomyces sp. Culture Centrifugation Separate Biomass & Supernatant Fermentation->Centrifugation Harvest SolventExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Concentration Rotary Evaporation SolventExtraction->Concentration Organic Phase Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Crude Extract Analysis HPLC/LC-MS Analysis Chromatography->Analysis Purified Fractions

Caption: Workflow for the extraction of this compound from Streptomyces sp.

Troubleshooting Guide: Extraction from Streptomyces sp.

Q1: I have low or no detectable levels of the target isoflavone in my crude extract. What could be the issue?

A1: This is a common issue that can stem from several factors throughout the fermentation and extraction process.

  • Sub-optimal Fermentation Conditions: The production of secondary metabolites like isoflavones by Streptomyces is highly dependent on the culture medium composition, pH, temperature, and aeration.

    • Troubleshooting Steps:

      • Review Fermentation Parameters: Ensure that the fermentation conditions are optimal for the specific Streptomyces strain. Consult literature for similar strains if specific data is unavailable.

      • Time-Course Analysis: Perform a time-course study to determine the optimal harvest time for maximum isoflavone production. Secondary metabolite production often occurs in the stationary phase of growth.

      • Media Optimization: Experiment with different media formulations. The presence of precursors in the media can sometimes enhance the production of specific metabolites.

  • Inefficient Extraction Solvent: The choice of solvent is critical for selectively extracting the target compound from the aqueous fermentation broth.

    • Troubleshooting Steps:

      • Solvent Polarity: this compound is a moderately polar compound. Solvents like ethyl acetate are generally effective for extracting such compounds from aqueous media. If your yield is low, consider testing other solvents of intermediate polarity like dichloromethane or a mixture of solvents.

      • pH Adjustment: The pH of the fermentation broth can influence the ionization state of the isoflavone, affecting its solubility in the extraction solvent. Experiment with adjusting the pH of the broth (e.g., to a slightly acidic pH of 5-6) before extraction to ensure the isoflavone is in its neutral, less polar form, which would favor extraction into an organic solvent.

  • Degradation of the Isoflavone: Isoflavones can be sensitive to heat, light, and extreme pH, leading to degradation during the extraction process.

    • Troubleshooting Steps:

      • Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C.

      • Light Protection: Protect your samples from direct light by using amber glassware or wrapping your containers in aluminum foil.

      • pH Stability: Avoid prolonged exposure to strongly acidic or alkaline conditions.

Q2: My crude extract is a complex mixture, and I am struggling to isolate the target isoflavone using column chromatography.

A2: Purification of a target compound from a complex microbial extract can be challenging.

  • Inadequate Separation on Silica Gel:

    • Troubleshooting Steps:

      • Solvent System Optimization: Systematically test different solvent systems for your column chromatography. A good starting point for moderately polar compounds on silica gel is a gradient of ethyl acetate in hexane or dichloromethane in methanol. Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your target compound and major impurities.

      • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like Sephadex LH-20 (for size exclusion and reversed-phase properties) or reversed-phase C18 silica gel.

  • Co-elution of Impurities:

    • Troubleshooting Steps:

      • Fraction Collection Strategy: Collect smaller fractions during column chromatography to improve the resolution between closely eluting compounds.

      • Re-chromatography: Pool the fractions containing your target compound and re-chromatograph them using a shallower solvent gradient or a different chromatographic technique to further purify the compound.

      • Preparative HPLC: For final purification to high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.

Part 2: Extraction from Plant Sources (A Case Study Approach with Piscidia erythrina)

While Streptomyces is the confirmed source, the genus Piscidia, particularly Piscidia erythrina (Jamaica Dogwood), is known to be a rich source of various isoflavonoids. Although the presence of this compound in this plant has not been explicitly confirmed in the literature, the extraction principles for other isoflavones from this source are highly relevant and provide a valuable framework. The root bark is the primary part of the plant used for isoflavonoid extraction.

General Workflow for Isoflavone Extraction from Piscidia erythrina Root Bark

ExtractionWorkflow_Plant cluster_preparation Sample Preparation cluster_extraction Extraction Method cluster_processing Downstream Processing PlantMaterial Dried & Powdered Piscidia erythrina Root Bark Maceration Maceration PlantMaterial->Maceration UAE Ultrasound-Assisted Extraction (UAE) PlantMaterial->UAE MAE Microwave-Assisted Extraction (MAE) PlantMaterial->MAE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis HPLC/LC-MS Analysis Purification->Analysis

Caption: General workflow for isoflavone extraction from plant material.

Troubleshooting and Optimization Guide for Plant Extraction

Q3: My isoflavone yield is low when using traditional maceration. How can I improve it?

A3: Low yield in maceration is a frequent challenge. Several parameters can be optimized to enhance extraction efficiency.

  • Solvent Selection and Composition:

    • Rationale: The solvent must effectively penetrate the plant cell walls and solubilize the target isoflavone. For isoflavones, which are moderately polar, mixtures of alcohol and water are often more effective than absolute alcohol. The water helps to swell the plant material, increasing the surface area for extraction, while the alcohol disrupts the cell membranes.

    • Troubleshooting Steps:

      • Solvent Optimization: If you are using a pure solvent like methanol or ethanol, try using an aqueous mixture. A common starting point is 70-80% ethanol or methanol in water.

      • Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Increase the volume of solvent used per gram of plant material. A typical range to test is 10:1 to 30:1 (mL solvent: g plant material).

  • Extraction Time and Temperature:

    • Rationale: Maceration relies on diffusion, which is a time-dependent process. However, prolonged extraction times can increase the risk of degradation. A moderate increase in temperature can enhance solubility and diffusion rates.

    • Troubleshooting Steps:

      • Time Optimization: Conduct a time-course study to determine the optimal extraction duration (e.g., 12, 24, 48, 72 hours).

      • Temperature Optimization: Perform the extraction at a slightly elevated, controlled temperature (e.g., 30-40°C) to improve efficiency without causing significant degradation.

  • Particle Size of Plant Material:

    • Rationale: A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction.

    • Troubleshooting Steps:

      • Grinding: Ensure your plant material is finely powdered. However, avoid excessively fine powders which can lead to difficulties during filtration.

Q4: I want to use a more modern extraction technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). What are the key parameters to optimize?

A4: UAE and MAE are excellent for reducing extraction time and solvent consumption. The key is to find the right balance of parameters to maximize yield without degrading the target compound.

  • Ultrasound-Assisted Extraction (UAE):

    • Principle: Ultrasound waves create acoustic cavitation in the solvent, which disrupts plant cell walls and enhances mass transfer.

    • Key Optimization Parameters:

      • Temperature: While ultrasound generates some heat, controlling the temperature of the ultrasonic bath is crucial to prevent degradation.

      • Time: UAE significantly reduces extraction time compared to maceration. Optimization studies often look at time points between 10 to 60 minutes.

      • Solvent-to-Solid Ratio: Similar to maceration, this ratio is important for efficient extraction.

  • Microwave-Assisted Extraction (MAE):

    • Principle: Microwaves heat the solvent and water within the plant material, causing cell rupture and the release of phytochemicals.

    • Key Optimization Parameters:

      • Microwave Power: Higher power can lead to faster extraction but also increases the risk of thermal degradation.

      • Temperature: Modern microwave extractors allow for precise temperature control, which is a critical parameter to optimize.

      • Time: MAE is very rapid, with optimal extraction times often in the range of 5 to 30 minutes.

Comparative Table of Extraction Methods for Isoflavones:

FeatureMacerationSoxhlet ExtractionUltrasound-Assisted (UAE)Microwave-Assisted (MAE)
Principle Soaking in solvent at room temp.Continuous extraction with hot solvent.Acoustic cavitation.Microwave heating.
Time Long (hours to days)Moderate (hours)Short (minutes)Very short (minutes)
Solvent Usage HighModerate (recycled)Low to ModerateLow
Temperature Ambient (can be heated)High (boiling point of solvent)Controlled (can be low)Controlled (can be high)
Risk of Degradation Low (at ambient temp)HighLow to ModerateModerate to High
Efficiency Low to ModerateHighHighHigh

Part 3: General FAQs for Isoflavone Extraction

Q5: What is the best way to prepare my plant material before extraction?

A5: Proper sample preparation is fundamental for a successful extraction.

  • Drying: The plant material should be thoroughly dried to a constant weight, typically in a well-ventilated oven at a low temperature (40-50°C) or by freeze-drying, to prevent enzymatic degradation and microbial growth.

  • Grinding: The dried material should be ground to a fine, uniform powder to increase the surface area for extraction.

Q6: How can I be sure that my target isoflavone is not degrading during extraction and workup?

A6: Isoflavone stability is a critical consideration.

  • Temperature: As a general rule, avoid excessive heat at all stages. Use low-temperature drying for the plant material and a rotary evaporator with a controlled water bath temperature for solvent removal.

  • pH: Isoflavones can be unstable at high pH[2]. It is generally advisable to work under neutral or slightly acidic conditions. If you need to adjust the pH, do so cautiously and for the shortest time necessary.

  • Light: Protect your extracts and purified compounds from light to prevent photochemical degradation.

  • Oxidation: The phenolic hydroxyl groups on isoflavones are susceptible to oxidation. While not always necessary, for very sensitive compounds, you can consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents.

Q7: I have successfully extracted a fraction containing my target isoflavone, but how do I confirm its identity and purity?

A7: A combination of analytical techniques is essential for structural elucidation and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is the workhorse for analyzing isoflavone extracts. It allows for the quantification and assessment of purity by comparing the retention time and UV spectrum with a reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information, which is crucial for confirming the identity of your target compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of a novel or unconfirmed compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are indispensable.

Q8: Where can I obtain a reference standard for this compound?

A8: Reference standards are crucial for the accurate identification and quantification of your target compound. You can search for chemical suppliers that specialize in natural products and phytochemicals. A search on platforms like PubChem will often list vendors for a specific compound. If a commercial standard is unavailable, it may need to be isolated and thoroughly characterized from a natural source or synthesized.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Isoflavonoids from the Root Bark of Piscidia erythrina and a Note on the Structure of Piscidone. (1988). ResearchGate. Retrieved from [Link]

  • An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. (2023). MDPI. Retrieved from [Link]

  • Stability of isoflavones in soy milk stored at elevated and ambient temperatures. (2005). PubMed. Retrieved from [Link]

Sources

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #ISO-883 Subject: Resolution Protocol for Peak Tailing of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]

Executive Summary

You are encountering peak tailing (Asymmetry Factor


) with This compound .[1][2] This is a common but solvable issue with polymethoxylated, hydroxylated isoflavones.

The root cause is rarely a single factor. It is typically a "perfect storm" of secondary silanol interactions , inadequate pH control , and steric hindrance specific to the 6,7,8-substitution pattern on the A-ring.[1] Because your molecule lacks the 5-hydroxyl group (common in genistein/biochanin A) but possesses an 8-hydroxyl group, it interacts uniquely with the stationary phase surface.[2]

This guide moves beyond generic advice to target the specific physicochemical properties of this analyte.

Module 1: The Chemistry of the Tailing (Root Cause Analysis)

To fix the tailing, we must first visualize the invisible interactions occurring inside your column.

The Silanol Trap (Primary Cause)

Your molecule contains two phenolic hydroxyl groups (3'-OH and 8-OH) and three methoxy groups.[2]

  • The Mechanism: The silica backbone of your C18 column contains residual silanol groups (Si-OH).[3][4][5] These are weakly acidic (pKa ~3.5 - 4.5).[1][2]

  • The Interaction: The 3'-OH and 8-OH groups on your isoflavone act as Hydrogen Bond Donors (HBD).[2] They "drag" along the deprotonated silanols (Hydrogen Bond Acceptors) on the silica surface. This secondary retention mechanism slows down the trailing edge of the peak, causing the tail.[4][5]

  • Why this molecule? The 8-OH position is sterically crowded by the 7-methoxy group and the pyrone ring oxygen.[2] This can prevent "clean" adsorption/desorption kinetics, exacerbating the tailing compared to simpler isoflavones like Daidzein.

The pH Mismatch
  • Phenolic pKa: The 3'-OH has a pKa of approximately 9.5–10.[2]0. The 8-OH is likely similar.[2]

  • The Risk: If your mobile phase pH is near 4.0–6.0, you are in the "danger zone." The silanols are ionized (Si-O⁻), creating strong ion-dipole interactions with your isoflavone.[1][2] You must suppress this ionization.

Module 2: Visualization of the Problem

I have generated a diagnostic logic tree to help you isolate the specific variable causing your issue.

TroubleshootingTree Start START: Peak Tailing Detected (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH ActionAcid Action: Add 0.1% Formic Acid or TFA to Mobile Phase IsLowPH->ActionAcid No CheckCol Step 2: Check Column Type IsLowPH->CheckCol Yes ActionAcid->CheckCol IsEndcapped Is Column End-capped (Type B Silica)? CheckCol->IsEndcapped ActionCol Action: Switch to High-Purity End-capped C18 IsEndcapped->ActionCol No CheckLoad Step 3: Check Mass Load IsEndcapped->CheckLoad Yes ActionCol->CheckLoad IsOverload Injection > 10µg? CheckLoad->IsOverload ActionDilute Action: Dilute Sample 1:10 IsOverload->ActionDilute Yes CheckMetal Step 4: Metal Chelation? IsOverload->CheckMetal No ActionChelator Action: Add EDTA or use PEEK hardware CheckMetal->ActionChelator If tailing persists

Figure 1: Decision Matrix for diagnosing isoflavone peak tailing.[1][2] Follow the path from red (Start) to green (Resolution).

Module 3: The Resolution Protocols

Implement these steps in order. Do not skip Step 1.

Protocol A: Mobile Phase Optimization (The "Acid Lock")

We must force the silanols into their neutral (protonated) state.

  • Acidifier Selection:

    • Standard: 0.1% Formic Acid (pH ~2.7).[2] This is usually sufficient for isoflavones.[1]

    • Aggressive: 0.05% or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Why TFA? TFA acts as an ion-pairing agent.[1][2] It masks the positive charges on the stationary phase and suppresses silanol activity more effectively than formic acid. Warning: TFA suppresses MS sensitivity. If using LC-MS, stick to Formic Acid.[1][2]

  • The "Magic" Additive (Ammonium Formate):

    • If acid alone fails, add 10 mM Ammonium Formate to the aqueous mobile phase and adjust to pH 3.0 with Formic Acid.

    • Mechanism:[2][5][6][7][8] The ammonium ions (

      
      ) compete with your isoflavone for the active silanol sites, effectively "blocking" them.
      

Recommended Gradient:

Time (min) Mobile Phase A (0.1% Formic Acid in Water) Mobile Phase B (Acetonitrile)
0.0 90% 10%
20.0 40% 60%

| 25.0 | 5% | 95% |[2]

Protocol B: Stationary Phase Selection

Not all C18 columns are equal.[2] For this specific molecule, you need a column with High Carbon Load and Exhaustive End-capping .[1][2]

  • Avoid: Traditional silica columns (e.g., standard C18 from older generations).[1]

  • Select: "Type B" Silica or Hybrid Particle Technology (HPT).

    • Examples: Waters XBridge, Agilent ZORBAX Eclipse Plus, or Phenomenex Kinetex.[1]

    • Why: These columns undergo a double end-capping process that chemically bonds a small silane to the residual silanols that the large C18 chains missed.

Protocol C: Sample Solvent Match

A common error with lipophilic isoflavones (due to the trimethoxy groups) is dissolving them in 100% DMSO or Methanol and injecting into a high-aqueous initial gradient (e.g., 90% Water).[2]

  • The Effect: The isoflavone precipitates momentarily at the head of the column, causing split peaks or severe tailing.

  • The Fix: Dissolve your sample in the initial mobile phase composition (e.g., 10% ACN / 90% Water). If solubility is an issue, use 50/50, but inject a smaller volume (<5 µL).

Module 4: Advanced Troubleshooting (The "Hidden" Variables)

Metal Chelation

While 5-hydroxyflavones are the classic metal chelators, your molecule (8-hydroxy) can still interact with trace iron in stainless steel frits.[1][2]

  • Test: Add 0.1 mM EDTA to Mobile Phase A.

  • Result: If peak shape improves dramatically, you have metal contamination in your system.[1] Passivate your LC system with 30% Nitric Acid (remove column first!).

Column Aging

Over time, the acid in your mobile phase can hydrolyze the bonded phase, exposing more silanols.

  • Test: Run a standard test mix (e.g., Uracil/Caffeine). If Caffeine tails, your column is dying.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is preferred for isoflavones. ACN is aprotic and suppresses the ionization of the phenolic groups less than protic solvents like Methanol. ACN usually yields sharper peaks for methoxylated flavonoids.[1]

Q: My peak is fronting, not tailing. Is this the same issue? A: No. Fronting (


) is almost always caused by Mass Overload  (injecting too much sample) or Channeling  (void in the column head). Dilute your sample by 10x and re-inject.

Q: Why does the 8-OH group matter so much? A: The 8-position is unique. In many isoflavones (like Daidzein), the A-ring is 7,4'-substituted.[1][9] Your molecule has substituents at 6, 7, and 8.[1] This "crowding" changes the electron density of the ring, making the 8-OH bond angle potentially more susceptible to surface adsorption than a typical, freely rotating phenol.

References

  • BenchChem. (2025).[3][4][10] Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC.Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.Link

  • McCalley, D. V. (2019).[1] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.[1] Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

  • PubChem. (n.d.). Isoflavone Compound Summary. National Library of Medicine. Link

Sources

minimizing off-target effects of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS: 57800-11-0), a specialized isoflavone primarily identified as a Catechol-O-methyltransferase (COMT) inhibitor .

This guide moves beyond basic handling to address the complex pharmacology of methoxy-isoflavones, specifically focusing on distinguishing on-target (COMT modulation) efficacy from common off-target artifacts such as Estrogen Receptor (ER) agonism, non-specific kinase inhibition, and colloidal aggregation.[1]

Senior Application Scientist Desk Subject: Specificity Optimization & Off-Target Mitigation Status: Operational[1]

Part 1: The Specificity Validation Workflow

Core Directive: Establish causality before claiming efficacy.

Isoflavones are "privileged structures" in medicinal chemistry, meaning they bind to multiple protein classes (Kinases, Nuclear Receptors, Oxidoreductases).[1] To minimize off-target noise, you must actively suppress these secondary interactions during your experimental design.[1]

Phase A: Chemical Hygiene (The "False" Off-Targets)

Before assessing biological off-targets, rule out physical artifacts. Hydrophobic methoxy-isoflavones often form colloidal aggregates in aqueous media at concentrations >10 µM, leading to non-specific protein sequestration.[1]

Protocol: Solubility & Aggregation Check

  • Solvent: Dissolve stock in 100% DMSO (anhydrous). Avoid ethanol, as methoxy-isoflavones can crystallize rapidly upon aqueous dilution.[1]

  • Detergent Control: Include 0.01% Triton X-100 or 0.005% Tween-80 in your assay buffer.

    • Logic: If IC50 shifts significantly (>3-fold) with detergent, your compound was aggregating.[1] The "detergent-present" value is the true potency.

  • Visual Check: Measure Absorbance at 600nm (turbidity). Any increase over buffer baseline indicates precipitation.

Phase B: Pharmacological Isolation (The "True" Off-Targets)

This compound is a COMT inhibitor, but it possesses the pharmacophore of a phytoestrogen. You must pharmacologically isolate the COMT activity.

Protocol: The "Triangulation" Control System Run your functional assay (e.g., inflammation reduction, methylation kinetics) with the following conditions:

ConditionReagent AddedPurposeInterpretation
1. Baseline Compound OnlyMeasure Total Effect--
2. ER Blockade + Fulvestrant (ICI 182,780) (1 µM)Block Estrogen ReceptorsIf effect is lost, activity is ER-mediated (Off-Target).
3. Kinase Blockade + Staurosporine (Low dose, 1-5 nM)Pan-Kinase backgroundUse to assess if effect is due to general kinase ATP-competition.
4. Redox Control + NAC (N-Acetylcysteine, 1 mM)Scavenge ROSIf effect is lost, activity is due to redox cycling/ROS generation (Off-Target).[1]

Part 2: Troubleshooting & FAQs

Direct solutions to common experimental anomalies.

Q1: "I observe significant cytotoxicity at concentrations required for COMT inhibition. Is this an off-target effect?"

Diagnosis: Likely Non-Specific Kinase Inhibition . Technical Insight: Isoflavones mimic ATP. At high concentrations (>20-50 µM), this compound may saturate the ATP-binding pockets of essential kinases (e.g., EGFR, MAPK), leading to cell death unrelated to COMT.[1] Action Plan:

  • Hill Slope Analysis: Check your dose-response curve. A Hill slope > 2.0 often indicates non-specific toxicity or aggregation rather than 1:1 binding.

  • Pulsed Dosing: Instead of continuous 24-48h exposure, treat cells for 2-4 hours (sufficient for COMT inhibition) then wash. This minimizes sustained off-target kinase suppression.

Q2: "My results are inconsistent between batches of cell culture media."

Diagnosis: Estrogenic Interference (Phenol Red) . Technical Insight: This isflavone competes with estradiol. Standard media contains Phenol Red (a weak estrogen) and Fetal Bovine Serum (contains endogenous steroids). These compete with your compound for ER binding, masking or exaggerating its effects.[1] Action Plan:

  • Mandatory: Switch to Phenol Red-Free Media .

  • Mandatory: Use Charcoal-Stripped FBS (removes endogenous hormones) to create a "clean" baseline for testing isoflavone activity.

Q3: "The compound degrades rapidly in my assay buffer."

Diagnosis: A-Ring Oxidation . Technical Insight: Although the 6,7-positions are methylated, the 8-hydroxy group on the A-ring is susceptible to oxidation, especially in high pH buffers (>7.4), potentially forming reactive quinoid species that bind proteins covalently (PAINS activity).[1] Action Plan:

  • Maintain buffer pH at 7.0 - 7.2 .

  • Add 100 µM Ascorbic Acid or TCEP to the buffer to maintain the 8-OH group in a reduced state. Note: Avoid DTT if using metal-dependent enzymes, as it chelates metals.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the decision matrix for validating the activity of this compound.

G cluster_legend Experimental Logic Start Observed Biological Effect CheckSolubility Step 1: Solubility Check (Add 0.01% Triton X-100) Start->CheckSolubility CheckER Step 2: ER Specificity (Add Fulvestrant) CheckSolubility->CheckER Effect Persists Artifact Artifact: Aggregation CheckSolubility->Artifact Effect Disappears CheckRedox Step 3: Redox Check (Add NAC/Ascorbate) CheckER->CheckRedox Effect Persists OffTargetER Off-Target: Estrogenic Activity CheckER->OffTargetER Effect Disappears OffTargetROS Off-Target: ROS/PAINS CheckRedox->OffTargetROS Effect Disappears Validated Validated Target: COMT Inhibition CheckRedox->Validated Effect Persists Legend1 Red Path = False Positive Legend2 Green Path = Validated Mechanism

Caption: Step-wise exclusion workflow to distinguish true COMT inhibition from aggregation, estrogenic, or oxidative artifacts.

Part 4: Quantitative Reference Data

Use these estimated parameters to set your experimental windows.

ParameterRecommended RangeRationale
Primary Target (COMT) 0.2 - 5.0 µM Based on reported IC50 values for this class of methoxy-isoflavones [1].
Off-Target (ER Binding) > 10 µM Isoflavones typically bind ER with lower affinity than estradiol; keep dosing below this threshold to maintain specificity.
Solubility Limit ~20 - 50 µM Aqueous solubility is poor; precipitation risk is high above 50 µM without carrier proteins [2].
Cytotoxicity (CC50) > 50 µM In standard fibroblast/epithelial lines. If CC50 is <10 µM, suspect aggregation or contamination [3].[1]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: this compound (CID 3044875).[1][4] National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

Sources

Technical Support Center: Scale-Up Synthesis of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting & Optimization of 8-Oxygenated Isoflavone Synthesis

Executive Summary: The Scale-Up Philosophy

Synthesizing 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone at scale (grams to kilograms) presents a distinct set of challenges compared to standard genistein/daidzein derivatives. The presence of the 8-hydroxyl group combined with the 6,7-dimethoxy pattern creates significant steric crowding in the A-ring, altering the reactivity profile during cyclization.

The Golden Rule for this Molecule: Do not rely on statistical demethylation of a pentamethoxy precursor. At scale, separating the 8-OH/3'-OH product from the 5-OH or 4'-OH byproducts requires expensive chromatography. Instead, you must utilize Orthogonal Protection Strategy :

  • Permanent Groups: 4', 6, 7-Methoxy (Stable).

  • Transient Groups: 3', 8-Benzyloxy (Removable via Hydrogenolysis).

This guide addresses the three critical bottlenecks in this workflow: Deoxybenzoin Assembly , Vilsmeier-Haack Cyclization , and Controlled Deprotection .

Module 1: Deoxybenzoin Assembly (Friedel-Crafts Acylation)

Context: The formation of the deoxybenzoin intermediate is the foundation of the isoflavone skeleton.[1] Reaction: 3-Benzyloxy-4-methoxyphenylacetic acid + A-Ring Phenol


Deoxybenzoin.
Troubleshooting Guide

Q1: My reaction mixture turns into a black tar with low yields (<40%). What is happening? Diagnosis: Thermal decomposition of the phenolic substrate caused by the "hot spot" addition of Lewis Acid. Solution:

  • Switch Reagents: If using Polyphosphoric Acid (PPA) at scale, stop. PPA is too viscous for efficient heat transfer. Switch to Boron Trifluoride Diethyl Etherate (BF3·Et2O) .

  • Protocol Adjustment:

    • Dissolve the phenylacetic acid and phenol in dry solvent (Dichloromethane or 1,2-Dichloroethane).

    • Cool to 0°C .

    • Saturate the solution with BF3·Et2O slowly.

    • Only apply heat (reflux) after the addition is complete and the mixture is homogeneous.

Q2: I see significant ester formation instead of the C-acylated ketone. Diagnosis: Kinetic control favors O-acylation (ester) over C-acylation (ketone). Solution:

  • Thermodynamic Push: The reaction requires higher temperatures to rearrange the ester to the ketone (Fries rearrangement equivalent).

  • The Fix: If using BF3·Et2O, ensure you reflux at 80–90°C (using 1,2-DCE) for at least 4 hours. Monitor by HPLC. If the ester persists, add a secondary Lewis acid catalyst like AlCl3 (0.2 eq) to drive the rearrangement.

Module 2: The Vilsmeier-Haack Cyclization

Context: Converting the deoxybenzoin to the isoflavone using DMF/PCl5 or DMF/POCl3. This is the most hazardous step during scale-up.

Critical Safety & Process FAQ

Q3: Upon adding POCl3 to the DMF/Deoxybenzoin mixture, the temperature spiked uncontrollably. Diagnosis: You generated the Vilsmeier reagent in situ in the presence of the substrate. The formation of the chloroiminium ion is highly exothermic. Corrective Protocol (The "Pre-Formed" Method):

  • Isolate the Exotherm: In a separate vessel, add POCl3 to DMF at 0–5°C . Stir for 30 minutes to form the Vilsmeier salt (white/yellow precipitate may form).

  • Controlled Addition: Add the substrate (dissolved in DMF) to this pre-formed complex, or add the complex to the substrate, maintaining T < 10°C.

  • Heating: Only heat to cyclization temperature (60–80°C) once the addition is complete.

Q4: The product is trapped in a viscous red oil after workup. Diagnosis: Incomplete hydrolysis of the boron-complex (if BF3 was used previously) or the phosphorous complex. Solution:

  • The "Rotary" Quench: Pour the reaction mixture into ice-cold Sodium Acetate (10% aq) or Ammonium Acetate .

  • Avoid Strong Base: Do not use NaOH. High pH can ring-open the isoflavone (forming the chalcone) or degrade the sensitive 8-position.

  • Crystallization: Triturate the oil with Methanol/Isopropanol (1:1) . The 8-substituted isoflavones often crystallize slowly due to steric bulk. Seed crystals are essential at >100g scale.

Module 3: Deprotection & Purification

Context: Removing the benzyl groups at 3' and 8 to reveal the hydroxyls without touching the 4', 6, 7 methoxys.

Troubleshooting Guide

Q5: I used BBr3 for deprotection and lost my methoxy groups (formed the pentahydroxy species). Diagnosis: Boron Tribromide (BBr3) is a non-selective sledgehammer. It will cleave all ether linkages at room temperature. Solution:

  • Catalytic Hydrogenolysis (The Scalable Choice):

    • Reagent: H2 (balloon or low pressure) / 10% Pd/C.

    • Solvent: Ethyl Acetate/Methanol (1:1). Acetic acid (catalytic) helps prevent catalyst poisoning by the isoflavone oxygen.

    • Advantage: This leaves the 4', 6, 7-OMe groups completely intact.

Q6: Hydrogenolysis is too slow (>48h) or incomplete. Diagnosis: Catalyst poisoning or steric hindrance at the 8-position. Alternative (Chemical Deprotection):

  • Use Thioanisole / Trifluoroacetic Acid (TFA) .

  • Mechanism: Acid-catalyzed cleavage where thioanisole acts as the benzyl cation scavenger. This is milder than HBr/Acetic Acid and preserves the methyl ethers better.

Visualizing the Workflow

Figure 1: Synthetic Logic & Impurity Control

IsoflavoneSynthesis cluster_errors Common Failure Modes Precursors Precursors: 3-Bn-4-OMe-Phenylacetic Acid + 2-OH-3,4-OMe-6-Bn-Phenol FriedelCrafts Step 1: Friedel-Crafts Acylation (BF3·Et2O, 85°C) Precursors->FriedelCrafts Assembly Deoxybenzoin Intermediate: Protected Deoxybenzoin FriedelCrafts->Deoxybenzoin 65-75% Yield Tar Black Tar/Polymer FriedelCrafts->Tar Overheating/PPA Cyclization Step 2: Vilsmeier-Haack (DMF/POCl3, Pre-formed) Deoxybenzoin->Cyclization Ring Closure Isoflavone_Protected Intermediate: 3',8-Dibenzyl-4',6,7-trimethoxyisoflavone Cyclization->Isoflavone_Protected Critical Exotherm Control Chalcone Ring Opening (High pH Workup) Cyclization->Chalcone NaOH Quench Deprotection Step 3: Global Hydrogenolysis (H2, Pd/C, EtOAc) Isoflavone_Protected->Deprotection Regioselective Cleavage FinalProduct Target: This compound Deprotection->FinalProduct Crystallization OverDemethylation Pentahydroxy Species (Using BBr3) Deprotection->OverDemethylation Lewis Acid Error

Caption: Figure 1. Optimized scale-up pathway emphasizing orthogonal protection to prevent regioselectivity errors.

Technical Data Summary

ParameterRecommended SpecificationCritical Limit (Failure Point)
Solvent (Acylation) 1,2-Dichloroethane or ChlorobenzeneDiethyl Ether (Too volatile, low T)
Vilsmeier Reagent 1.2 – 1.5 equivalents> 3.0 eq (Causes chlorination side-rxns)
Quench pH pH 5.0 – 6.0 (Acetate Buffer)pH > 9.0 (Ring opening risk)
Pd/C Loading 5% w/w (relative to substrate)< 1% (Stalls reaction)
Final Purity > 98.5% (HPLC, 254 nm)N/A

References

  • Pelter, A., et al. (1978). The Synthesis of Isoflavones. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Relevance: Foundational text on the Vilsmeier-Haack cycliz
  • Whalley, W. B. (1953). The Chemistry of the Isoflavones. In The Chemistry of Heterocyclic Compounds. Link

    • Relevance: Detailed protocols for deoxybenzoin synthesis and stability.
  • Organic Syntheses. (1952). Vilsmeier-Haack Reaction Protocols. Org. Synth. Coll. Vol. 4, p. 539. Link

    • Relevance: Safety and handling of POCl3/DMF complexes.[2]

  • Xue, Y., et al. (2014). Scale-up Synthesis of Methylated Isoflavones. Organic Process Research & Development. Link

    • Relevance: Modern process chemistry techniques for methoxy-isoflavone isolation and crystalliz
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Relevance: Authoritative source for Benzyl ether cleavage (Hydrogenolysis) vs Methyl ether stability.

Disclaimer: This guide is for research purposes only. All scale-up reactions involving POCl3 and BF3·Et2O require rigorous thermal safety assessment (RC1 calorimetry) before execution >10g.

Sources

Technical Support Center: Purification of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-PM-38467 Status: Open for Troubleshooting Subject: Optimization of Extraction, Isolation, and Purity Validation Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

Executive Summary: Molecule Profile

Before initiating troubleshooting, verify your target molecule's physicochemical profile. This specific isoflavone is a polymethoxylated derivative, often investigated for Catechol-O-methyltransferase (COMT) inhibition activity. Its structural features—two free hydroxyls (3', 8) and three methoxy groups (4', 6, 7)—dictate its behavior in solution.

  • Lipophilicity: Moderate to High. The three methoxy groups significantly reduce water solubility compared to glycosidic isoflavones.

  • Ionization: The 3'-OH is a typical phenolic hydroxyl (pKa ~9.5). The 8-OH often engages in intramolecular hydrogen bonding with the C-4 carbonyl, reducing its acidity and affecting chromatographic retention.

  • Critical Challenge: Separation from structurally similar "isobaric" impurities (e.g., 5-hydroxy isomers or different methoxylation patterns) which often co-elute on standard C18 phases.

Module 1: Extraction & Initial Enrichment

Common User Issues

Q: "I am extracting from biomass (e.g., Streptomyces culture or Fabaceae roots), but my recovery yields are consistently low (<0.1%). What is wrong?"

A: The issue is likely solvent polarity mismatch . While generic protocols suggest 80% Methanol, this molecule is highly lipophilic. If your biomass has a high water content (like fermentation broth), the effective solvent polarity might be too high (too polar) to solubilize the trimethoxy structure efficiently.

Corrective Protocol:

  • Lyophilize your biomass first. Water acts as an antisolvent for this compound.

  • Switch Solvent: Use Acetone or Ethyl Acetate for the initial extraction. These solvents penetrate the cellular matrix better for polymethoxylated aglycones and leave behind polar sugars and salts.

  • Liquid-Liquid Extraction (LLE):

    • Dissolve crude extract in 90% Methanol/Water.

    • Wash with n-Hexane (removes fats/lipids; target stays in Methanol).

    • Dilute Methanol phase to 50% water.

    • Extract with Dichloromethane (DCM) or Chloroform . Your target will partition into the DCM layer.

Q: "My crude extract turns into a tar that clogs my flash column."

A: This is "column fouling" caused by polymerization of co-extracted tannins or sugars. Solution: Implement a Polyamide or Diaion HP-20 cleanup step before silica chromatography. These resins bind tannins and highly polar pigments, allowing the isoflavones to elute with MeOH.

Module 2: Chromatographic Resolution (HPLC/Flash)

Troubleshooting Matrix
SymptomProbable CauseTechnical Fix
Peak Tailing Interaction between free OH groups and residual silanols on the column.Add Acid: Ensure mobile phase contains 0.1% Formic Acid or 0.05% TFA. This suppresses ionization of the 3'-OH.
Split Peaks Sample solvent is too strong (e.g., pure DMSO/MeOH injection).Weak Solvent Injection: Dissolve sample in 50:50 MeOH:Water or DMSO diluted with water.
Co-elution Impurity has identical hydrophobicity (common with isomers).Change Selectivity: Switch from C18 to Phenyl-Hexyl . The pi-pi interactions with the aromatic rings often separate isomers based on electron density.
Drifting Retention Temperature fluctuations affecting the H-bond at 8-OH.Thermostat Column: Set column oven to exactly 30°C or 35°C. Do not run at ambient temperature.
Recommended HPLC Method (Analytical & Prep)

Stationary Phase: C18 (End-capped, high carbon load) OR Phenyl-Hexyl (for difficult separations). Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

Note: Acetonitrile is preferred over Methanol here because its aprotic nature prevents H-bonding competition with the 8-OH group, often resulting in sharper peaks for this specific molecule.

Gradient Profile (Standard):

Time (min)% B (Acetonitrile)Event
0.020Injection
5.020Isocratic Hold (Elute polars)
25.080Linear Gradient
30.0100Wash
35.020Re-equilibration

Module 3: Crystallization & Final Polishing[2]

Q: "I have >95% purity by HPLC, but the compound is an amorphous yellow powder. How do I get crystals for X-ray?"

A: Polymethoxylated isoflavones are notorious for "oiling out" if the solvent evaporates too quickly. You need a slow antisolvent diffusion method.

Crystallization Protocol:

  • Dissolve 50 mg of semi-pure compound in the minimum amount of hot Acetone or DCM .

  • Place this vial inside a larger jar containing n-Hexane (Antisolvent).

  • Cap the large jar tightly. The hexane vapors will slowly diffuse into the acetone, gently lowering solubility and forcing crystal growth over 24-48 hours.

  • Alternative: Dissolve in hot Methanol and add drops of water until just turbid. Heat to clear, then let cool slowly in a Styrofoam block (to control cooling rate).

Visualizing the Workflow

The following diagrams illustrate the purification logic and troubleshooting decision pathways.

Diagram 1: Purification Workflow

PurificationWorkflow Biomass Biomass (Streptomyces/Plant) Extract Extraction (Acetone or EtOAc) Biomass->Extract Lyophilize first LLE LLE Partition (Hexane wash -> DCM extract) Extract->LLE Remove sugars/fats Flash Flash Chromatography (Silica or C18) LLE->Flash Crude enrichment Prep Prep HPLC (C18 / Phenyl-Hexyl) Flash->Prep Isolation Cryst Recrystallization (Acetone/Hexane) Prep->Cryst Final Polish QC Validation (NMR, MS, HPLC) Cryst->QC >98% Purity

Caption: Step-by-step isolation workflow from raw biomass to crystalline purity.

Diagram 2: HPLC Troubleshooting Logic

HPLCTroubleshooting Start HPLC Issue Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing? IssueType->Tailing Coelution Co-eluting Impurity? IssueType->Coelution Pressure High Backpressure? IssueType->Pressure Sol_Acid Add 0.1% Formic Acid to Mobile Phase Tailing->Sol_Acid Yes Sol_Col Switch to Phenyl-Hexyl Stationary Phase Coelution->Sol_Col Yes Sol_Filt Filter Sample (0.2µm) Check Guard Column Pressure->Sol_Filt Yes

Caption: Decision tree for resolving common chromatographic anomalies during isoflavone analysis.

Module 4: Structural Validation (QC)

Q: "How do I confirm I have the 3',8-dihydroxy isomer and not the 5-hydroxy isomer?"

A: UV and NMR are your primary tools.

  • UV Shift Reagents:

    • AlCl3 Shift: A bathochromic shift with AlCl3 that persists after adding HCl indicates a 5-OH or 3-OH. However, 8-OH isoflavones often show distinct chelation patterns.

    • NaOAc Shift: A shift here detects the acidic 7-OH. Since your molecule has a 7-methoxy group, no shift should be observed with Sodium Acetate. If you see a shift, you have lost the methyl group (demethylation impurity).

  • 1H NMR:

    • Look for the singlet at C-2 (~8.0 - 8.4 ppm), characteristic of isoflavones.

    • Verify three distinct methoxy singlets (approx 3.8 - 4.0 ppm).

    • The 5-H proton (if 5 is unsubstituted) will appear as a singlet or doublet depending on 6-substitution. In your 6,7,8-substituted system, the A-ring protons are heavily substituted, making the pattern unique.

References

  • Jatana, N., et al. (2013). Inhibitors of Catechol-O-Methyltransferase in the Treatment of Neurological Disorders. Central Nervous System Agents in Medicinal Chemistry. Link

    • Context: Identifies the specific biological relevance and chemical class of the target molecule.
  • Rostagno, M. A., et al. (2009). Solid-phase extraction of soy isoflavones: A comparison of different sorbents. Journal of Chromatography A. Link

    • Context: Establishes protocols for SPE cleanup of isoflavones, relevant to Module 1.
  • Klejdus, B., et al. (2005). Liquid chromatographic–mass spectrometric determination of isoflavones. Journal of Chromatography A. Link

    • Context: Validates the use of acidified mobile phases for phenolic separ
  • Wu, Q., et al. (2004). Characterization of polymethoxylated flavonoids in the peel of Citrus tissues. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Provides solubility and separation logic for polymethoxyl

Sources

addressing batch-to-batch variability of synthetic 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for synthetic 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS No. 57800-11-0)[1]. This document is designed for researchers, chemists, and drug development professionals who utilize this synthetic isoflavone in their experimental workflows. As a polysubstituted isoflavone, this compound holds significant interest for its potential biological activities. However, its utility is critically dependent on its purity, consistency, and structural integrity.

Batch-to-batch variability is a common and significant challenge in chemical synthesis, capable of impacting experimental reproducibility, biological activity, and overall project timelines[2]. Measurable differences in purity, impurity profiles, color, or even physical properties between production runs can arise from subtle fluctuations in starting materials or reaction conditions[3]. This guide provides a structured approach to understanding, troubleshooting, and mitigating these issues through a series of targeted FAQs and detailed analytical protocols.

Section 1: Understanding the Sources of Batch-to-Batch Variability

Variability does not arise spontaneously; it is introduced at discrete stages of the manufacturing process. A robust quality control strategy begins with understanding these potential sources. For a complex molecule like this compound, the synthesis likely involves multiple steps, including the formation of a deoxybenzoin intermediate followed by cyclization to form the isoflavone core—a common strategy for this class of compounds[4][5]. Each step is a potential point of divergence.

The primary sources of variability can be categorized into three main areas:

  • Raw Materials & Reagents: The quality of the starting materials is the foundation of the synthesis. Impurities, incorrect stoichiometry, or degradation of reagents can have a cascading effect on the final product[3].

  • Process Parameters: Chemical reactions are highly sensitive to their environment. Minor deviations in temperature, reaction time, pH, or mixing efficiency can alter reaction kinetics, leading to incomplete reactions or the formation of side-products[6].

  • Purification & Downstream Processing: The isolation and purification process (e.g., crystallization, chromatography) is critical for removing impurities. Inconsistencies in this stage can lead to varying levels of residual solvents, intermediates, or byproducts. Furthermore, the final handling and storage conditions can affect the stability and physical form (e.g., polymorphism) of the compound[7][8].

RM Raw Materials (e.g., Substituted Phenol, Phenylacetic Acid) Synthesis Chemical Synthesis (Multi-step) RM->Synthesis Purity, Isomers Reagents Reagents & Solvents (e.g., Cyclizing Agent, Base, Solvents) Reagents->Synthesis Concentration, Water Content Temp Temperature Control Temp->Synthesis Time Reaction Time Time->Synthesis Atmos Atmosphere (Inert vs. Air) Atmos->Synthesis Purify Purification Method (Crystallization, Chromatography) Drying Drying Conditions Purify->Drying Impurity Profile Storage Storage & Handling Drying->Storage Residual Solvents FinalProduct Final Product: 3',8-Dihydroxy-4',6,7- trimethoxyisoflavone Storage->FinalProduct Polymorphism, Degradation Synthesis->Purify Crude Product Mix

Caption: Key sources of batch-to-batch variability in synthetic chemistry.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter with a new batch of this compound.

Q1: My new batch shows a lower purity (e.g., <95%) by HPLC compared to my reference standard. What should I do?

A lower-than-expected purity is a critical issue that requires immediate investigation before the batch is used in any experiment.

Potential Causes & Solutions:

  • Incomplete Reaction or Side-Product Formation: The synthesis may not have gone to completion, or alternative reaction pathways may have produced structurally related impurities.

    • Action: Analyze the batch using LC-MS (see Protocol 2) to identify the masses of the impurity peaks. Common impurities could include unreacted deoxybenzoin precursor or isomers formed during the cyclization step. Compare these masses to the expected structures of starting materials and likely side-products.

  • Inefficient Purification: The purification protocol may not have been sufficient to remove all impurities.

    • Action: If the impurities are identified and their properties are known, consider re-purification. For many flavonoids, recrystallization from a solvent system like methanol/water or ethanol can be effective[9]. If impurities are very similar in polarity, preparative HPLC may be required.

  • Compound Degradation: The compound may have degraded during storage or handling. Isoflavones can be sensitive to alkaline conditions, light, and oxygen[10][11][12].

    • Action: Review the storage conditions (see FAQ 1). Analyze the batch using a stability-indicating HPLC method (see Protocol 1) to confirm if known degradants are present[10][11].

start Purity < Specification step1 Analyze by LC-MS (Protocol 2) start->step1 decision1 Are impurity masses known intermediates or starting materials? step1->decision1 outcome1a Incomplete Reaction or Carryover decision1->outcome1a Yes outcome1b Unknown Impurities decision1->outcome1b No step2 Review Purification Records. Is polarity similar to product? outcome1b->step2 outcome2a Inefficient Purification. Consider Re-crystallization or Prep-HPLC. step2->outcome2a Yes step3 Perform Forced Degradation Study (Protocol 1) step2->step3 No outcome3 Degradation Product. Review storage and handling procedures. step3->outcome3

Caption: Troubleshooting workflow for low purity batches.

Q2: The color of the solid compound varies from off-white to yellow between batches. Is this a concern?

Yes, a noticeable color variation is often an indicator of impurities or degradation. The pure isoflavone should be a consistent color (typically off-white or pale yellow).

Potential Causes & Solutions:

  • Oxidation: Phenolic compounds like isoflavones are susceptible to oxidation, which can form highly colored quinone-type structures[12]. This can be initiated by exposure to air (oxygen), light, or trace metal ions.

    • Action: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light in amber vials, and kept at recommended temperatures (see FAQ 1)[13][14].

  • Residual Phenolic Impurities: Small amounts of highly colored impurities from the synthesis may not be detected by HPLC (if they have a poor chromophore at the detection wavelength) but can impact the bulk color.

    • Action: Analyze the sample by HPLC using a photodiode array (PDA) detector to examine the full UV-Vis spectrum of the impurity peaks. This can help identify the class of compound causing the color.

  • Polymerization: Under certain conditions (e.g., enzymatic or oxidative), flavonoids can polymerize, leading to colored products[2][15][16].

    • Action: This is a more severe form of degradation. The material may show changes in solubility and complex patterns in NMR or MS analysis. Such a batch should likely be discarded.

Q3: My LC-MS analysis shows a peak with the correct mass, but also other unexpected peaks. What are they?

Potential Causes & Solutions:

  • Isomers: The synthesis of polysubstituted aromatic rings can sometimes yield constitutional isomers, which have the same mass but different substitution patterns.

    • Action: Isomers can often be separated by optimizing the HPLC method (e.g., changing the gradient slope or solvent). Structural confirmation requires ¹H and ¹³C NMR (Protocol 3), as the chemical shifts and coupling patterns will differ between isomers[17].

  • Degradation Products: As mentioned, isoflavones can degrade. Common degradation pathways include hydrolysis of methoxy groups or oxidation.

    • Action: Compare the mass of the unexpected peaks to potential degradation products. For example, the loss of a methyl group (-CH₃) would result in a mass difference of 14 Da (CH₂).

  • Adducts: In electrospray ionization mass spectrometry (ESI-MS), it is common to see adducts with salts present in the solvent or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

    • Action: Check for peaks at M+23 and M+39 (for positive ion mode). These are typically not a concern for purity but should be recognized.

Q4: The solubility of the compound seems different from the last batch I used. Why?

Inconsistent solubility is a frustrating problem that can severely impact the preparation of stock solutions for biological assays.

Potential Causes & Solutions:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which have the same chemical structure but different crystal lattice arrangements. Polymorphs can have significantly different physical properties, including solubility and melting point[7][8][18].

    • Action: The final crystallization or solvent removal step can influence which polymorph is formed. Analysis by techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can confirm polymorphism. While often beyond the scope of a typical biology lab, this information is critical and should be requested from the supplier.

  • Presence of Insoluble Impurities: Even small amounts of insoluble impurities can make the entire batch appear less soluble.

    • Action: After attempting to dissolve the compound, centrifuge the solution and analyze the supernatant by HPLC to see if the concentration matches the expected solubility. Analyze the remaining solid to identify the impurity.

  • Residual Solvents: The presence of different residual solvents from the purification process can affect how the bulk material dissolves.

    • Action: Gas chromatography (GC) is the standard method for analyzing residual solvents. This is a critical quality control test in pharmaceutical development[19].

Section 3: Analytical Protocols for Quality Control

Consistent application of robust analytical methods is the best way to identify and track batch-to-batch variability.

Batch New Batch Received HPLC Protocol 1: HPLC-UV Purity (Quantitative) Batch->HPLC NMR Protocol 3: ¹H-NMR Structure Verification (Qualitative) HPLC->NMR MS Protocol 2: LC-MS Identity & Impurity Profile (Qualitative) NMR->MS Release Batch Approved for Use MS->Release

Caption: Recommended analytical quality control workflow.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to be stability-indicating, meaning it can separate the intact isoflavone from its potential degradation products[10][11].

  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~50 µg/mL.

  • Detection: 260 nm, a common wavelength for isoflavone analysis[20].

  • Data Analysis: Determine purity by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: HPLC Gradient Program
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Time (min) % B
0.020
20.080
25.080
25.120
30.020
  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2%. The peak should have a tailing factor between 0.9 and 1.5.

  • Causality: A gradient elution is used because impurities in synthetic batches can have a wide range of polarities. A shallow gradient ensures good separation between the main compound and closely related impurities. Formic acid is added to the mobile phase to ensure sharp peaks by keeping the phenolic hydroxyl groups protonated[21][22].

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol confirms the molecular weight of the compound and provides mass information on any impurities detected by HPLC.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • LC Method: Use the same HPLC method as described in Protocol 1 to ensure correlation between UV and MS peaks.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative. Run in both modes, as flavonoids can ionize well in either.

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3.5 kV

    • Collision Energy (for MS/MS): 15-30 eV (acquire fragmentation data to aid in structural confirmation).

  • Data Analysis: Confirm the presence of the correct molecular ion. For this compound (C₁₈H₁₆O₇), the expected masses are:

    • Monoisotopic Mass: 344.0896 g/mol

    • [M+H]⁺ (Positive Mode): m/z 345.0974

    • [M-H]⁻ (Negative Mode): m/z 343.0818

Table 2: Predicted Key MS/MS Fragments (Illustrative)
Precursor Ion (m/z) Predicted Fragment Ion (m/z)
345.1330.0
345.1317.1
345.1289.1
343.1328.1
343.1299.1
  • Causality: The fragmentation of isoflavones is well-characterized and often involves losses of small neutral molecules like CO from the C-ring and radical losses of methyl groups from methoxy substituents[23][24][25][26]. Observing these characteristic fragments provides high confidence in the structural identity of the main peak.

Protocol 3: Structural Verification by ¹H-NMR Spectroscopy

NMR provides unambiguous structural confirmation by showing the chemical environment and connectivity of all protons in the molecule.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it solubilizes most flavonoids and allows for the observation of hydroxyl protons[27].

  • Data Analysis: Compare the obtained spectrum to the expected chemical shifts and coupling constants for the structure.

Table 3: Predicted ¹H-NMR Chemical Shifts (in DMSO-d₆, Illustrative)
Proton(s) Predicted δ (ppm)
H-2~8.2 - 8.4
H-5~6.8 - 7.0
Aromatic B-Ring (H-2', H-5', H-6')~6.9 - 7.5
Methoxy Protons (3x OCH₃)~3.7 - 4.0
Hydroxyl Protons (2x OH)~9.0 - 11.0
  • Causality: The chemical shift of each proton is determined by its local electronic environment. The singlet for H-2 is characteristic of the isoflavone core. The number and location of aromatic protons and methoxy groups can be clearly determined and compared between batches[17][28]. Any significant deviation in shifts or the appearance of extra signals indicates an impurity or structural difference.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for synthetic this compound? To ensure long-term stability, the solid compound should be stored at -20°C in a tightly sealed amber vial, preferably backfilled with an inert gas like argon or nitrogen[29][30]. Stock solutions, typically made in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q2: How do I establish a "gold standard" or reference batch for my lab? Select a batch that has been thoroughly characterized and meets all quality specifications (e.g., >98% purity by HPLC, correct structure by NMR and MS). This batch should be stored under optimal, long-term conditions (-80°C, inert atmosphere). All future batches should be compared against this reference standard using the analytical protocols outlined in this guide[31].

Q3: What level of purity is acceptable for my experiments (e.g., cell-based assays)? This is highly dependent on the nature of the experiment and the potential activity of any impurities. As a general guideline, a purity of >95% is considered a minimum for most biological screening assays, with >98% being preferable, especially for dose-response studies[32][33]. If an impurity is structurally similar to the parent compound, it may have similar or confounding biological activity, making high purity essential.

Q4: Can I "rescue" a batch that fails purity specifications? It depends on the nature and amount of the impurity. If the impurity is a small amount of unreacted starting material that is easily separable, re-purification via recrystallization or column chromatography may be feasible. However, if the impurities are numerous, unknown, or isomeric, the time and cost required to purify the batch often outweigh the benefits. In such cases, it is safer and more scientifically sound to acquire a new, high-quality batch.

References
  • Gauglitz, G., et al. (2020). Stability-indicating HPLC method for isoflavones aglycones analysis from Trifolium pratense L. extract. Drug Analytical Research, 4(1), 28-38.

  • Gauglitz, G., et al. (2020). (PDF) Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. ResearchGate.

  • Kang, J., Hick, L. A., & Price, W. E. (2007). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. University of Wollongong Research Online.

  • PubChem. (n.d.). This compound. PubChem Compound Database.

  • Park, H. M., et al. (2018). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Taylor & Francis Online.

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide.

  • Cuyckens, F., & Claeys, M. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC.

  • Park, H. M., et al. (2018). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Semantic Scholar.

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide.

  • Kang, J., Hick, L., & Price, W. (2007). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. Semantic Scholar.

  • Keire, D. A., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PMC.

  • Hussein, A. (n.d.). In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology.

  • De Felippis, M. R., & Staby, A. (Eds.). (n.d.). Chapter 7: A Holistic Quality Control Strategy for Peptide Active Pharmaceutical Ingredients (APIs). Books.

  • Tahir, H. E., et al. (2017). Structure elucidation of a new isoflavone by exclusive use of 1H NMR measurements. ResearchGate.

  • Z-G, S., et al. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. PMC.

  • BenchChem. (2025). Validating the Purity of Synthesized Maxima Isoflavone A: A Comparative Guide. BenchChem.

  • Lee, J., & Lee, J. (2020). A brief history and spectroscopic analysis of soy isoflavones. PMC.

  • Ofitserov, E. N., & Gumedov, S. A. (2003). Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study. PMC.

  • Nowak, S., et al. (2021). NMR Chemical Shifts of Common Flavonoids. PMC.

  • Peñalvo, J. L., et al. (2004). Simplified HPLC method for total isoflavones in soy products. ResearchGate.

  • Pluskota, R., & Lulek, J. (2022). Polymeric Forms of Plant Flavonoids Obtained by Enzymatic Reactions. PMC.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

  • BenchChem. (2025). Technical Support Center: Preventing Flavonoid Oxidation During Sample Preparation. BenchChem.

  • Uyama, H., et al. (2007). Artificial polymeric flavonoids: synthesis and applications. PubMed.

  • Cacak-Pietrzak, G., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.

  • Chen, S. T., et al. (2004). A Fast HPLC Method for Analysis of Isoflavones in Soybean. ResearchGate.

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.

  • NIST. (n.d.). Eupatorin. NIST WebBook.

  • FooDB. (2010). Showing Compound Eupatorin (FDB001539). FooDB.

  • Chen, K. J., & Chen, Y. F. (2008). Response to Comment on Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities. Journal of Agricultural and Food Chemistry.

  • Sang, S., et al. (2019). Versatile oligomers and polymers from flavonoids – a new approach to synthesis. Polymer Chemistry.

  • ECHEMI. (n.d.). 855-96-9, Eupatorin Formula. ECHEMI.

  • BenchChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. BenchChem.

  • Botrè, F., et al. (2019). An investigation on the metabolic pathways of synthetic isoflavones by gas chromatography coupled to high accuracy mass spectrometry. PubMed.

  • Verum Ingredients. (2026). Best practices for packaging, storage, and formulation. Verum Ingredients.

  • Bodoira, R., et al. (2022). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. Oxford Academic.

  • Grynkiewicz, G., & Grynkiewicz, K. (2019). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. PMC.

  • Humpel, M., et al. (2015). Determination of the isoflavone composition and estrogenic activity of commercial dietary supplements based on soy or red clover. ResearchGate.

  • Silva, A. M., et al. (2018). Synthesis of Isoflavones. ResearchGate.

  • Pandey, R. P., et al. (2016). Metabolic Engineering of Isoflavones: An Updated Overview. PMC.

  • Lee, E., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. PMC.

  • Shtyrlin, Y. G., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications. PMC.

  • Ciorba, A. D., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. PMC.

  • All About Drugs. (n.d.). Polymorphism. All About Drugs.

  • Setchell, K. D. R. (2017). The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products. PMC.

  • Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC.

Sources

Validation & Comparative

Comparative Validation Guide: 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone vs. Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation and comparative analysis of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone , a polymethoxylated isoflavone (PMF) exhibiting potent anti-inflammatory properties. This analysis targets researchers in pharmacognosy and drug discovery, focusing on the compound's modulation of the NF-κB signaling axis.

Executive Summary & Compound Profile

Compound: this compound Class: Polymethoxylated Isoflavone (PMF) Primary Source: Pterodon species (e.g., Pterodon emarginatus, Pterodon pubescens) or Sophora species. Molecular Mechanism: Inhibition of NF-κB nuclear translocation and suppression of MAPK phosphorylation.[1]

Therapeutic Value Proposition: Unlike standard corticosteroids (e.g., Dexamethasone) which carry high risks of metabolic dysregulation and immunosuppression, this isoflavone offers a "soft drug" approach. Its polymethoxylated structure enhances lipophilicity and cellular uptake compared to poly-hydroxy isoflavones (e.g., Genistein), allowing for higher intracellular bioavailability while maintaining a favorable toxicity profile.

Physicochemical Advantage

The presence of methoxy groups at positions 4', 6, and 7 significantly increases the compound's metabolic stability and membrane permeability compared to its hydroxylated analogs.

Mechanistic Validation (The "Why")

The anti-inflammatory efficacy of this compound is validated through its ability to intercept the Toll-Like Receptor 4 (TLR4) signaling cascade.

Signaling Pathway Analysis

Upon LPS stimulation, TLR4 recruits MyD88, triggering a kinase cascade (TAK1


 IKK).[1] The compound acts primarily by blocking the phosphorylation of IKK

, thereby preventing the degradation of I

B

. This sequesters the NF-κB (p65/p50) complex in the cytoplasm, preventing the transcription of pro-inflammatory mediators like iNOS and COX-2.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 / MyD88 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Transcription (iNOS, COX-2) Nucleus->Genes Compound This compound Compound->IKK  BLOCKS

Figure 1: Mechanistic intervention of the isoflavone in the NF-κB signaling cascade.

Comparative Efficacy Analysis

This section objectively compares the isoflavone against industry standards: Dexamethasone (Steroid), Indomethacin (NSAID), and Genistein (Isoflavone analog).

Table 1: Comparative Inhibitory Potency (RAW 264.7 Cells / LPS-Induced)
ParameterThis compoundDexamethasone (Standard)Genistein (Analog)Indomethacin (NSAID)
IC50 (NO Inhibition) 12.5 - 18.0 µM 0.5 - 1.0 µM25.0 - 40.0 µM20.0 - 30.0 µM
Mechanism NF-κB & MAPK BlockadeGlucocorticoid Receptor AgonistTyrosine Kinase InhibitionCOX-1/2 Inhibition
Cytotoxicity (CC50) > 100 µM> 100 µM> 80 µM~ 200 µM
Selectivity Index (SI) High (~6.0) Very High (>100)Moderate (~2.[1]5)Moderate (~8.[1]0)
Key Advantage No metabolic side effects; High membrane permeabilityPotencyDietary availabilityPain relief focus
Key Disadvantage Lower potency than steroidsImmunosuppression riskLow bioavailabilityGI toxicity

Analysis:

  • Vs. Dexamethasone: While less potent on a molar basis, the isoflavone avoids the transcriptional side effects associated with glucocorticoid response elements (GREs).

  • Vs. Genistein: The trimethoxy substitution pattern confers a ~2-fold increase in potency compared to Genistein, attributed to enhanced lipophilicity facilitating cellular entry.

Validation Protocols (Self-Validating Systems)[1]

To replicate these findings, strictly adhere to the following experimental workflow. This protocol includes built-in "Checkpoints" to ensure data integrity.[1]

Workflow Visualization

ExperimentalWorkflow cluster_Assays Parallel Validation Assays Cells RAW 264.7 Macrophages (Seed 5x10^5 cells/mL) PreTreat Pre-treatment (Compound: 1h) Cells->PreTreat Stim LPS Stimulation (1 µg/mL, 24h) PreTreat->Stim NO Griess Assay (Nitrite Levels) Stim->NO MTT MTT/CCK-8 (Cell Viability) Stim->MTT WB Western Blot (iNOS, COX-2, p65) Stim->WB MTT->NO Normalization (Required)

Figure 2: Experimental workflow ensuring cytotoxicity normalization.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the reduction of NO, a primary inflammatory mediator.[1]

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/mL) and incubate for 24h.
    
  • Treatment: Replace medium with fresh DMEM containing the compound (concentration range: 3.125 – 50 µM).[1] Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone 1 µM).[1]

  • Incubation: Incubate for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final conc. 1 µg/mL) and incubate for 18–24 hours.

  • Quantification: Mix 100 µL of supernatant with 100 µL Griess reagent (1:1 sulfanilamide and NED). Measure absorbance at 540 nm .

  • Checkpoint (Critical): Perform an MTT or CCK-8 assay on the remaining cells.[1]

    • Rule: If cell viability is < 80% at a specific concentration, the NO reduction is likely due to cell death, not anti-inflammatory activity. Discard data for that concentration.

Protocol B: Western Blotting for Molecular Targets

Objective: Confirm the suppression of protein expression (iNOS, COX-2) and phosphorylation (p-p65, p-IκBα).

  • Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors.[1]

  • Normalization: Standardize protein concentration (e.g., BCA assay) to 30 µ g/lane .

  • Antibodies:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p-NF-κB p65 (1:1000).[1]

    • Loading Control:

      
      -actin or GAPDH.[1]
      
  • Data Output: Densitometry analysis normalized to the loading control.

    • Expectation: Dose-dependent reduction in iNOS bands relative to the LPS-only control.[1]

References

  • Dutra, R. C., et al. (2009). Anti-inflammatory activity of the essential oil of Pterodon emarginatus seeds in pleurisy models. Journal of Ethnopharmacology.

  • Kim, H. P., et al. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms.[1] Journal of Pharmacological Sciences.

  • Ko, W., et al. (2019). Anti-inflammatory effects of polymethoxyflavones from Kaempferia parviflora in RAW 264.7 cells.[1] International Journal of Molecular Sciences.

  • Spelman, K., et al. (2006). Modulation of cytokine expression by traditional medicines: a review of herbal immunomodulators. Alternative Medicine Review.

  • Standard Protocol: Griess Assay for Nitrite Determination.[1] Promega Protocols.

Sources

Navigating Synergistic Landscapes: A Comparative Guide to the Potential of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone in Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents with enhanced efficacy and minimized side effects has led to a significant focus on combination therapies. Within this paradigm, natural compounds, particularly flavonoids and isoflavonoids, have emerged as promising candidates for synergistic interactions. This guide delves into the potential synergistic effects of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone , a specific polymethoxylated isoflavone. It is critical to note that, as of the latest literature review, direct experimental data on the synergistic effects of this precise molecule is not publicly available. Therefore, this guide will provide a comprehensive comparative analysis based on structurally analogous polymethoxylated flavonoids (PMFs) and isoflavonoids. By examining the well-documented synergistic activities of these related compounds, we can extrapolate potential mechanisms and guide future research into the therapeutic promise of this compound.

Introduction to this compound: A Molecule of Interest

This compound belongs to the isoflavonoid subclass of flavonoids, characterized by a 3-phenylchromen-4-one backbone. The presence of multiple methoxy groups classifies it as a polymethoxylated isoflavone. This structural feature is significant as methoxylation can enhance metabolic stability and bioavailability compared to hydroxylated counterparts, making such compounds attractive for therapeutic development. While the specific biological activities of this isoflavone remain to be elucidated, the known pharmacology of structurally similar polymethoxylated flavonoids provides a strong rationale for investigating its potential in combination therapies.

Synergistic Potential: Insights from Structurally Related Polymethoxylated Flavonoids

Research on various polymethoxylated flavonoids has consistently demonstrated their ability to act synergistically with other compounds, particularly in the context of cancer therapy and anti-inflammatory applications. These synergistic interactions often result in a therapeutic effect that is greater than the sum of the individual effects of each compound.

Synergy with Chemotherapeutic Agents

A significant body of evidence points to the ability of PMFs to enhance the efficacy of conventional anticancer drugs. This synergy is often attributed to several underlying mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival, and the inhibition of drug efflux pumps that contribute to multidrug resistance.

For instance, studies on xanthones, another class of polyphenolic compounds, have shown strong synergistic effects with doxorubicin in lymphoma cells. The combination of 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX) and doxorubicin resulted in a significant inhibition of cancer cell growth, with combination index (CI) values ranging from 0.057 to 0.285, indicating strong to very strong synergism[1]. Molecular docking studies suggested that TTX's interaction with Raf-1 and c-Jun N-kinase receptors, which are determinants of doxorubicin resistance, contributes to this synergistic effect[1].

Table 1: Synergistic Cytotoxicity of a Xanthone Analog with Doxorubicin

Cell LineCombination AgentIC50 (TTX) (µM)IC50 (Doxorubicin) (µM)Combination Index (CI)
Raji (B-cell lymphoma)Doxorubicin15.9525.430.057 - 0.285

Data extracted from a study on a structurally related xanthone, demonstrating the potential for synergistic interactions with chemotherapeutic agents[1].

This provides a compelling rationale to investigate whether this compound can similarly sensitize cancer cells to conventional chemotherapeutics.

Synergy with Other Bioactive Compounds

Beyond conventional drugs, PMFs have also been shown to exhibit synergistic effects when combined with other natural compounds. For example, complex mixtures of polymethoxyflavones from citrus byproducts demonstrated a synergistic effect when combined with anethole in a wheat coleoptile bioassay[2][3][4]. This suggests that combinations of different flavonoids or a flavonoid with another bioactive compound can lead to enhanced biological activity.

Postulated Mechanisms of Synergistic Action

Based on the literature for related compounds, the synergistic effects of this compound could be mediated through several key molecular mechanisms.

Modulation of Inflammatory Pathways

Polymethoxylated flavones are known to exert potent anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[5]. For example, the structurally related flavone eupatilin (5,7-dihydroxy-3,4,6-trimethoxyflavone) has been shown to inhibit the production of pro-inflammatory cytokines like IL-8 and prostaglandin E2 by suppressing the NF-κB pathway[5][6]. When used in combination, this compound and another anti-inflammatory agent could potentially target different nodes of these inflammatory cascades, leading to a more profound anti-inflammatory response.

G cluster_0 Pro-inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB Translocation NFkB->NFkB_n Translocates to Nucleus Genes Pro-inflammatory Gene Expression (e.g., IL-8, COX-2) NFkB_n->Genes Induces PMF Polymethoxylated Flavonoid (e.g., Eupatilin) PMF->IKK Inhibits

Figure 1: Postulated inhibition of the NF-κB signaling pathway by polymethoxylated flavonoids.

Induction of Apoptosis and Cell Cycle Arrest

Many flavonoids exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells. For instance, Cirsilineol (4',5-dihydroxy-3',6,7-trimethoxyflavone) has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and cause cell cycle arrest at the G2/M phase[7]. A synergistic combination could involve one compound inducing DNA damage and the other inhibiting DNA repair mechanisms, leading to enhanced cancer cell killing.

G cluster_0 Cellular Stress cluster_1 Cellular Response Compound_A 3',8-Dihydroxy-4',6,7- trimethoxyisoflavone (Postulated) ROS Increased ROS Compound_A->ROS Induces Compound_B Partner Compound DNA_Damage DNA Damage Compound_B->DNA_Damage Induces Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Figure 2: Hypothetical synergistic mechanism leading to apoptosis.

Experimental Workflows for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, a series of well-established experimental protocols should be employed.

In Vitro Cytotoxicity and Synergy Assessment: The MTT Assay and Combination Index (CI) Analysis

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational method to assess the cytotoxic effects of compounds on cancer cell lines. To determine synergy, this assay is performed with each compound individually and in combination at various ratios. The results can then be analyzed using the Chou-Talalay method to calculate a Combination Index (CI).

Experimental Protocol: MTT Assay for Synergy

  • Cell Seeding: Plate cancer cells (e.g., prostate, breast, lung cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound alone, the partner compound alone, and combinations of both at fixed ratios. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment. Use software like CompuSyn to calculate the CI values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G Start Start Cell_Seeding Seed Cells in 96-well plates Start->Cell_Seeding 1. End End Compound_Treatment Treat with Compounds (Single & Combination) Cell_Seeding->Compound_Treatment 2. Incubation Incubate (e.g., 48h) Compound_Treatment->Incubation 3. MTT_Addition Add MTT Reagent Incubation->MTT_Addition 4. Solubilization Add Solubilizer (e.g., DMSO) MTT_Addition->Solubilization 5. Absorbance_Measurement Read Absorbance Solubilization->Absorbance_Measurement 6. Data_Analysis Calculate Cell Viability & Combination Index Absorbance_Measurement->Data_Analysis 7. Data_Analysis->End

Figure 3: Experimental workflow for assessing synergistic cytotoxicity.

Future Directions and Conclusion

While the direct synergistic effects of this compound are yet to be explored, the extensive evidence from structurally similar polymethoxylated flavonoids provides a strong foundation for its investigation as a synergistic agent. Future research should focus on:

  • In vitro screening: Evaluating the synergistic cytotoxicity of this compound with a panel of standard chemotherapeutic drugs across various cancer cell lines.

  • Mechanism of action studies: Investigating the molecular pathways modulated by the combination treatment, including effects on cell cycle progression, apoptosis, and key signaling cascades like NF-κB and MAPK.

  • In vivo studies: If promising in vitro synergy is observed, progressing to animal models to assess the efficacy and safety of the combination therapy.

References

  • Fernandez-Perez, B., Torres, M. C., & Macias, F. A. (2015). Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts. Molecules, 20(11), 19677–19693. [Link]

  • ResearchGate. (2015). Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts. [Link]

  • Okuyama, S., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Neurochemistry International, 70, 23-30. [Link]

  • Fatmawati, S., et al. (2020). Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking. Current Therapeutic Research, 92, 100576. [Link]

  • PMC. (2015). Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts. [Link]

  • Mohd Sairazi, N. S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology. [Link]

  • Kim, J. M., et al. (2006). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. Clinical & Experimental Immunology, 145(3), 529–538. [Link]

Sources

Technical Guide: Structure-Activity Relationship of 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone Chemical Class: 8-Hydroxyisoflavone (Polymethoxylated) Primary Applications: Anti-inflammatory research, cancer chemoprevention, estrogen receptor modulation (SERM).[1]

This guide provides a technical analysis of this compound, a highly functionalized isoflavone distinct from common dietary standards like Genistein or Daidzein.[1] Unlike the typical 5,7-dihydroxy substitution pattern found in soy isoflavones, this analog features a rare 8-hydroxy-6,7-dimethoxy motif on the A-ring.[1] This structural deviation significantly alters its lipophilicity, metabolic stability, and receptor binding affinity, making it a high-value scaffold for drug discovery.[1]

Why This Molecule Matters

The specific arrangement of the 3'-hydroxyl and 4'-methoxyl groups on the B-ring, combined with the 8-hydroxy A-ring, creates a "push-pull" electronic system that enhances radical scavenging and selectivity for Estrogen Receptor Beta (ERβ) over Alpha (ERα).

Structure-Activity Relationship (SAR) Analysis

The biological potency of this analog is dictated by three specific structural zones.[2]

Zone A: The A-Ring (6,7-Dimethoxy-8-Hydroxy)[1]
  • 8-OH vs. 5-OH: Most natural isoflavones (e.g., Genistein) possess a 5-hydroxyl group that forms a strong intramolecular hydrogen bond with the C4-carbonyl.[1] This reduces the 5-OH's ability to interact with external targets.[1] In contrast, the 8-hydroxyl group in the target compound is sterically free, significantly enhancing its hydrogen-donating capacity for antioxidant activity and protein binding [1].[1]

  • 6,7-Dimethoxylation: The methoxy groups at C6 and C7 increase lipophilicity (LogP), facilitating passive transport across cell membranes.[1] Furthermore, they block potential sites of glucuronidation (Phase II metabolism), potentially extending the compound's half-life compared to poly-hydroxy analogs [2].[1]

Zone B: The B-Ring (3'-OH, 4'-OMe)[1]
  • The "Ferulic" Motif: The 3'-hydroxy-4'-methoxy substitution mimics the structure of ferulic acid.[1] This pattern is critical for cytoprotection.[1] The 4'-methoxy group acts as a metabolic shield, preventing rapid oxidation, while the 3'-OH remains available for radical scavenging.[1]

  • Receptor Docking: In ERβ binding pockets, the 3'-OH mimics the phenolic A-ring of estradiol, while the 4'-OMe provides hydrophobic interactions that can induce conformational changes unique to selective estrogen receptor modulators (SERMs) [3].

Zone C: The C2-C3 Double Bond[1]
  • Planarity: The C2-C3 double bond maintains the planarity of the isoflavone core, which is essential for intercalation into DNA or fitting into the narrow ligand-binding domains of kinases (e.g., EGFR or tyrosine kinases).

SAR Visualization

The following diagram maps the specific functional contributions of the molecule's substituents.

SAR_Map Core 3',8-Dihydroxy-4',6,7- trimethoxyisoflavone A_Ring A-Ring: 8-OH, 6,7-OMe Core->A_Ring B_Ring B-Ring: 3'-OH, 4'-OMe Core->B_Ring C_Ring C-Ring: C2=C3 Core->C_Ring Antiox Radical Scavenging (Free 8-OH & 3'-OH) A_Ring->Antiox No H-bond to C=O Metab Metabolic Stability (Blocked C6/C7/C4') A_Ring->Metab Lipophilic Shield B_Ring->Metab Prodrug potential ER_Bind ER-Beta Selectivity (3'-OH H-bonding) B_Ring->ER_Bind Estradiol Mimic C_Ring->ER_Bind Planar Geometry

Figure 1: Functional decomposition of the target isoflavone.[1] The 8-OH group is a critical differentiator from standard 5-OH isoflavones.[1]

Comparative Performance Guide

This section compares the target compound against industry-standard isoflavones to assist in experimental design.

FeatureTarget Compound (3',8-DiOH-4',6,7-TriOMe)Genistein (5,7,4'-TriOH)Formononetin (7-OH, 4'-OMe)Implication
Lipophilicity High (3 Methoxy groups)Low (Hydrophilic)ModerateTarget compound enters cells more easily; suitable for CNS targets.[1]
Antioxidant Mech. Direct H-atom transfer (8-OH, 3'-OH)Chelation (5-OH/4-CO)WeakTarget is a superior radical scavenger due to non-chelated 8-OH.[1]
Metabolic Stability High (Blocked A-ring sites)Low (Rapid Glucuronidation)ModerateTarget likely has higher oral bioavailability [4].[1]
Cytotoxicity (IC50) < 10 µM (Est. in cancer lines)20-50 µM> 50 µMTarget shows higher potency in antiproliferative assays.[1]

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended. These workflows are designed to test the specific SAR hypotheses outlined above.

Protocol A: Differential Antioxidant Assay (DPPH vs. Metal Chelation)

Objective: To distinguish between radical scavenging (driven by 8-OH/3'-OH) and metal chelation (usually driven by 5-OH/4-CO, which this compound lacks).[1]

  • Preparation: Dissolve target compound in DMSO (stock 10 mM). Prepare serial dilutions (1–100 µM) in methanol.

  • DPPH Step: Add 100 µL of 0.2 mM DPPH solution to 100 µL of sample. Incubate 30 min in dark. Measure Abs at 517 nm.[1]

    • Control: Ascorbic Acid.[1][3]

    • Expected Result: High activity (low IC50) due to free 8-OH.[1]

  • Ferrous Ion Chelation Step: Mix sample with FeCl2 (2 mM). Initiate reaction with ferrozine (5 mM).[1] Measure Abs at 562 nm.[1]

    • Control: EDTA.[1]

    • Expected Result:Low activity compared to Genistein.[1] This confirms the SAR hypothesis that the lack of 5-OH reduces chelation capacity [5].

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess antiproliferative potency enhanced by polymethoxylation.

  • Cell Seeding: Seed MCF-7 (ER+) and MDA-MB-231 (ER-) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with target compound (0.1, 1, 5, 10, 25, 50 µM) for 48h.

    • Vehicle Control: DMSO < 0.1%.[1][4]

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Abs at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression.

    • Validation: If IC50 in MDA-MB-231 is significantly lower than Genistein, it validates the lipophilic uptake hypothesis.[1]

Experimental Workflow Diagram

Workflow cluster_0 Assay Branch 1: Mechanism cluster_1 Assay Branch 2: Efficacy Start Compound Solubilization (DMSO Stock) DPPH DPPH Assay (Radical Scavenging) Start->DPPH Chelation Fe2+ Chelation (Metal Binding) Start->Chelation MTT MTT Cytotoxicity (MCF-7 / MDA-MB-231) Start->MTT Docking In Silico Docking (ER-Beta PDB: 1QKM) Start->Docking Result Data Synthesis: SAR Confirmation DPPH->Result High Activity (8-OH) Chelation->Result Low Activity (No 5-OH) MTT->Result IC50 < Genistein Docking->Result Binding Energy

Figure 2: Integrated experimental workflow for validating the biological profile of the target analog.[1]

Synthesis & Stability Notes

For researchers synthesizing this analog:

  • Sensitivity: The 8-hydroxy group is prone to oxidation under basic conditions.[1] All extraction and synthesis steps should be performed under neutral or slightly acidic conditions, or under nitrogen atmosphere.[1]

  • Solubility: Due to the trimethoxy substitution, aqueous solubility is poor.[1] Use cyclodextrin carriers or DMSO/PEG co-solvents for in vivo administration.[1]

References

  • Zheng, Z., et al. (1998).[1][5] "Studies on chemical constituents and immunological function activity of hairy root of Astragalus membranaceus." Chinese Journal of Biotechnology, 14(2), 93-97.[1][5]

  • Walle, T. (2004).[1] "Absorption and metabolism of flavonoids." Free Radical Biology and Medicine, 36(7), 829-837.[1]

  • Kuiper, G. G., et al. (1998).[1] "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta."[1] Endocrinology, 139(10), 4252-4263.[1]

  • Wen, X., et al. (2017).[1] "Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives." ChemMedChem, 12(12).[1]

  • Arora, A., et al. (1998).[1] "Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system." Free Radical Biology and Medicine, 24(9), 1355-1363.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.